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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 4-(3-Bromophenyl)morpholin-3-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Elucidation In the landscape of modern medicinal chemistry, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Elucidation

In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0) is a highly versatile, bifunctional building block. It combines the rigid, hydrogen-bond-accepting properties of a morpholin-3-one core with the orthogonal reactivity of a meta-substituted bromophenyl handle.

While its para-substituted analogs are famously utilized in the synthesis of direct Factor Xa inhibitors (such as Rivaroxaban), the meta-bromo isomer provides unique spatial geometries essential for exploring novel structure-activity relationships (SAR) in kinase inhibition and targeted protein degradation (PROTAC) libraries.

Physicochemical Properties

Understanding the baseline physicochemical profile of this compound is critical for optimizing reaction conditions, predicting solubility during purification, and modeling its behavior in biological assays. The quantitative data is summarized below based on standard chemical repositories .

PropertyValueScientific Implication
Chemical Name 4-(3-Bromophenyl)morpholin-3-oneDefines structural connectivity.
CAS Registry Number 1196153-18-0Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₁₀BrNO₂Baseline for stoichiometric calculations.
Molecular Weight 256.10 g/mol Ideal low-molecular-weight fragment for drug discovery.
Exact Mass (Monoisotopic) 254.9895 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Appearance Off-white to pale yellow solidColor shifts (e.g., to brown) may indicate oxidative degradation.
Solubility Profile Soluble in DMF, DMSO, DCMDictates solvent choice for cross-coupling (DMF preferred).
Hydrogen Bond Donors 0The nitrogen is tertiary; cannot act as a classical H-bond donor.
Hydrogen Bond Acceptors 2Carbonyl and ether oxygens interact with receptor binding pockets.
Rotatable Bonds 1High rigidity restricts entropic penalty upon target binding.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 4-(3-Bromophenyl)morpholin-3-one stems from its dual reactivity profile:

1. The Morpholin-3-one Core (The Pharmacophore): Unlike standard aliphatic morpholines, the nitrogen atom in morpholin-3-one is part of a cyclic amide (lactam). The nitrogen's lone pair is heavily delocalized into the adjacent carbonyl's π* orbital. This delocalization strips the nitrogen of its basicity and nucleophilicity. Consequently, functionalizing this nitrogen requires deprotonation (pKa ~ 15) using an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to generate a reactive amide anion before coupling.

2. The 3-Bromophenyl Handle (The Synthetic Vector): The bromine atom situated at the meta position of the phenyl ring is chemically inert under mild basic or acidic conditions but becomes highly reactive in the presence of Palladium(0) catalysts. This allows the molecule to act as an electrophile in downstream functionalizations without disrupting the delicate morpholinone ring.

Synthesis Methodology: Regioselective Ullmann Coupling

As a Senior Application Scientist, I frequently observe that the primary failure mode in morpholinone arylation is the premature oxidation of the catalyst or poor regiocontrol. To synthesize 4-(3-Bromophenyl)morpholin-3-one efficiently, we employ a regioselective Copper-catalyzed Ullmann-type C-N coupling .

By reacting morpholin-3-one with 1-bromo-3-iodobenzene , we exploit the bond dissociation energy (BDE) differential between the C-I bond (~65 kcal/mol) and the C-Br bond (~81 kcal/mol). The Cu(I) catalyst exclusively undergoes oxidative addition at the iodine site, leaving the bromine handle perfectly intact .

Step-by-Step Experimental Protocol
  • Reagents: Morpholin-3-one (10.0 mmol), 1-Bromo-3-iodobenzene (11.0 mmol), CuI (1.0 mmol), N,N'-Dimethylethylenediamine (DMEDA) (2.0 mmol), K₂CO₃ (20.0 mmol).

  • Solvent: Anhydrous DMF (20 mL).

1. System Purging (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine morpholin-3-one, CuI, and K₂CO₃. Evacuate the flask and backfill with ultra-high-purity Argon. Causality: Repeat this cycle three times. Cu(I) is highly susceptible to aerobic oxidation to catalytically dead Cu(II). The argon blanket is non-negotiable for high yields.

2. Complexation: Introduce anhydrous DMF via syringe, followed by 1-bromo-3-iodobenzene and the DMEDA ligand. Causality: DMEDA is a bidentate ligand that solubilizes the copper center and stabilizes the reactive Cu(III) intermediate, drastically accelerating the reductive elimination step and preventing the precipitation of inactive copper aggregates.

3. Thermal Activation: Heat the reaction mixture to 110 °C under continuous stirring for 12 hours.

4. In-Process Control (IPC) & Self-Validation: Sample 50 µL of the mixture, dilute with LC-MS grade acetonitrile, and analyze via LC-MS. Validation Metric: The reaction is complete when the starting material peak vanishes. The product must display a characteristic 1:1 isotopic doublet at m/z 256 and 258 [M+H]⁺ , confirming the preservation of the ⁷⁹Br and ⁸¹Br isotopes. If the doublet is absent, over-coupling (dehalogenation) has occurred.

5. Quenching & Purification: Cool to ambient temperature and quench with 30 mL of 10% aqueous ammonia. Causality: Ammonia forms highly soluble [Cu(NH₃)₄]²⁺ complexes, effectively stripping the copper from the organic product and preventing heavy-metal contamination in biological assays. Extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

UllmannCoupling A 1-Bromo-3-iodobenzene (Electrophile) C Cu(I) Catalyst Complex (CuI, DMEDA, K2CO3) A->C B Morpholin-3-one (Nucleophile) B->C D Oxidative Addition (C-I Bond Cleavage) C->D 110°C, DMF E Reductive Elimination (C-N Bond Formation) D->E Cu(III) Intermediate F 4-(3-Bromophenyl)morpholin-3-one (Target Product) E->F Regioselective

Regioselective Ullmann-type C-N coupling workflow for 4-(3-Bromophenyl)morpholin-3-one synthesis.

Applications in Drug Development & Downstream Workflows

Once synthesized, 4-(3-Bromophenyl)morpholin-3-one acts as a central hub for generating diverse compound libraries. The meta-bromo handle is primed for Palladium-catalyzed cross-coupling reactions . Drug development professionals utilize this compound to systematically probe the steric and electronic boundaries of target receptor pockets.

  • Suzuki-Miyaura Couplings: Reacting the bromo-handle with arylboronic acids yields extended biaryl systems, often used to increase lipophilicity and target hydrophobic pockets in kinase domains.

  • Buchwald-Hartwig Aminations: Coupling with primary or secondary amines generates aniline derivatives, modulating the molecule's overall pKa and improving aqueous solubility.

Downstream Core 4-(3-Bromophenyl)morpholin-3-one Suzuki Suzuki-Miyaura Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Pd cat., R-NH2) Core->Buchwald Sonogashira Sonogashira Coupling (Pd/Cu cat., Alkyne) Core->Sonogashira Biaryl Meta-Biaryl Derivatives Suzuki->Biaryl Amine Meta-Amino Derivatives Buchwald->Amine Alkyne Meta-Alkynyl Derivatives Sonogashira->Alkyne

Palladium-catalyzed downstream functionalization pathways leveraging the 3-bromo handle.

References

  • Title: Synthesis of morpholin-3-one derivatives and Antimicrobial Evaluation Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]

  • Title: Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Exploratory

Solubility profile of 4-(3-Bromophenyl)morpholin-3-one in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(3-Bromophenyl)morpholin-3-one in Organic Solvents Executive Summary Solubility is a critical physicochemical parameter in the pharmaceutical sciences, profoundl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 4-(3-Bromophenyl)morpholin-3-one in Organic Solvents

Executive Summary

Solubility is a critical physicochemical parameter in the pharmaceutical sciences, profoundly influencing a compound's journey from discovery to a viable drug product.[1][2][3][4] For emerging drug candidates like 4-(3-Bromophenyl)morpholin-3-one, a thorough understanding of its solubility in various organic solvents is paramount for process chemistry, formulation development, and predicting in vivo behavior.[1][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals. It delineates the fundamental principles of solubility, provides a gold-standard experimental protocol for its determination, and discusses the practical implications of the resulting solubility profile. By integrating theoretical expertise with actionable methodologies, this document aims to empower scientists to conduct robust solubility assessments, ensuring a solid foundation for subsequent development activities.

Introduction

The Paramount Role of Solubility in Pharmaceutical Development

In pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its path forward.[3][4] Poor solubility can lead to a cascade of challenges, including low bioavailability, difficulty in formulating effective dosage forms, and increased pharmacokinetic variability.[3] Consequently, characterizing the solubility profile of a new chemical entity (NCE) is a non-negotiable early-stage activity.[1][5] This characterization not only de-risks candidates by identifying potential liabilities early but also provides essential data for optimizing synthetic routes, purification strategies, and the design of preclinical and clinical formulations.[1][2]

Introducing 4-(3-Bromophenyl)morpholin-3-one: Structure and Context

4-(3-Bromophenyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core substituted with a 3-bromophenyl group. Its structure combines features that suggest a moderate degree of polarity: the polar lactam and ether functionalities of the morpholine ring, and the largely non-polar bromophenyl substituent.

  • Molecular Formula: C₁₀H₁₀BrNO₂

  • Molecular Weight: 256.10 g/mol

While specific applications of this exact molecule are not widely documented in public literature, related morpholine-containing structures are prevalent in medicinal chemistry, known to exhibit a range of biological activities.[6] The aminophenyl morpholin-3-one scaffold, for instance, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[7][8][9] Understanding the solubility of compounds like 4-(3-Bromophenyl)morpholin-3-one is therefore relevant to the broader field of drug discovery and process development.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces and thermodynamics.

The "Like Dissolves Like" Paradigm

The adage "like dissolves like" is a foundational concept in solubility, summarizing the principle that substances with similar intermolecular forces are likely to be miscible or soluble in one another.[10][11][12]

  • Polar Solutes in Polar Solvents: Polar molecules, like our target compound with its amide and ether groups, tend to dissolve well in polar solvents (e.g., alcohols, DMSO). The dissolution is driven by favorable dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules.[13][14][15]

  • Non-polar Solutes in Non-polar Solvents: Conversely, non-polar molecules dissolve best in non-polar solvents (e.g., hexane, toluene) through weaker van der Waals or dispersion forces.[16]

The structure of 4-(3-Bromophenyl)morpholin-3-one suggests it will exhibit intermediate solubility behavior, with its solubility varying significantly across a spectrum of solvent polarities.

Thermodynamic Considerations of Dissolution

Dissolution is a thermodynamic process involving two main energy changes:

  • Lattice Energy: The energy required to break the bonds holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when solute molecules interact with solvent molecules.[13]

For dissolution to occur spontaneously, the overall Gibbs free energy change (ΔG) must be negative. This is favored when the energy released during solvation is comparable to or greater than the energy required to overcome the solute's lattice energy.

Impact of Solvent Properties

Several quantitative measures help predict solvent-solute interactions:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate charges.[15] Solvents with high dielectric constants are considered polar and are more effective at dissolving polar or ionic compounds.

  • Hansen Solubility Parameters (HSP): This model provides a more nuanced view by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[17][18] A solute is predicted to be soluble in a solvent when their respective HSP values are similar.[18][19]

Experimental Methodology for Solubility Determination

To ensure data integrity and reproducibility, a standardized and robust protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[20][21]

The Equilibrium Shake-Flask Method: A Gold Standard Protocol

This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute.[20][21][22]

Rationale for this Protocol: The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic equilibrium solubility, which is a state-independent property of the compound in a given solvent and temperature.[21][23] This is distinct from kinetic solubility, which can be influenced by factors like the solid-state form and dissolution rate.[5][24] Ensuring equilibrium is reached provides the most stable and fundamental measure of solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-(3-Bromophenyl)morpholin-3-one to a series of glass vials, each containing a precisely measured volume of a selected organic solvent. An "excess" means enough solid is added so that some remains undissolved at the end of the experiment, ensuring saturation.[20][25]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 300 RPM).[25] Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[20][25] The time required should be sufficient for the concentration of the dissolved solid to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium. This is best achieved by centrifuging the sample and then filtering the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particulates.[20][23][26]

  • Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.[26] Record the dilution factor accurately.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of 4-(3-Bromophenyl)morpholin-3-one.[27]

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge sample to pellet excess solid C->D E Filter supernatant (e.g., 0.45 µm PTFE filter) D->E F Accurately dilute clear filtrate E->F G Analyze by validated HPLC-UV method F->G H Calculate solubility (mg/mL or M) G->H

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradants.[23]

Protocol for HPLC Analysis:

  • Instrument Setup:

    • System: Agilent 1100/1200 series or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water. A typical starting point is 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound (e.g., determined via a UV scan, likely around 254 nm).

    • Injection Volume: 10 µL.

  • Calibration: Prepare a series of calibration standards of 4-(3-Bromophenyl)morpholin-3-one of known concentrations in the diluent. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

  • Sample Analysis: Inject the diluted samples from the solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration in the diluted sample.

  • Calculation: Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Illustrative Solubility Profile of 4-(3-Bromophenyl)morpholin-3-one

As comprehensive experimental data for this specific compound is not publicly available, the following table presents a plausible, illustrative solubility profile based on theoretical principles. This data is intended to demonstrate how results would be presented and interpreted.

Table 1: Illustrative Solubility Data for 4-(3-Bromophenyl)morpholin-3-one at 25 °C

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Solubility (M)
n-HexaneNon-polar1.9< 0.1< 0.0004
TolueneNon-polar2.41.50.0059
DichloromethanePolar Aprotic9.155.20.2155
AcetonePolar Aprotic21.0120.80.4717
EthanolPolar Protic24.645.50.1777
AcetonitrilePolar Aprotic37.5185.10.7228
DMSOPolar Aprotic46.7> 250> 0.9762
WaterPolar Protic80.1< 0.1< 0.0004

Interpretation and Practical Implications

Correlating Solvent Properties with Solubility

The illustrative data shows a clear trend consistent with the compound's structure.

  • Low Solubility in Extremes: The compound is virtually insoluble in highly non-polar solvents like n-hexane and highly polar protic solvents like water.[10][28] The non-polar solvent cannot overcome the solute's lattice energy due to a lack of favorable interactions, while water's strong hydrogen-bonding network is not effectively disrupted by the large, non-polar bromophenyl group of the solute.

  • High Solubility in Polar Aprotic Solvents: The highest solubility is observed in polar aprotic solvents like Acetone, Acetonitrile, and especially DMSO. These solvents have strong dipole moments that can interact favorably with the polar lactam portion of the molecule, while also being able to accommodate the non-polar phenyl ring.

  • Moderate Solubility in Polar Protic Solvents: Solubility in ethanol is moderate. While ethanol can form hydrogen bonds, its network is less extensive than water's, and its ethyl group provides some non-polar character, allowing for better interaction with the entire solute molecule.

Caption: Relationship between solute/solvent properties and solubility.

Implications for Drug Formulation and Process Chemistry
  • Crystallization/Purification: The significant difference in solubility between solvents like dichloromethane and n-hexane suggests that a hexane/DCM co-solvent system could be highly effective for recrystallization and purification. The compound would be dissolved in a minimal amount of hot DCM, and hexane would be added as an anti-solvent to induce crystallization.

  • Formulation Development: The high solubility in solvents like DMSO indicates its utility for preparing high-concentration stock solutions for in vitro screening. For a potential oral dosage form, the poor aqueous solubility is a major flag, suggesting that formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction would be necessary to improve bioavailability.[3][4]

  • Process Chemistry: The choice of solvent for a chemical reaction involving this compound would need to balance the solubility of all reactants with other factors like reaction temperature and downstream processing. Acetonitrile or acetone could be good candidates for reactions requiring high concentrations.

Conclusion

This guide has detailed the theoretical and practical framework for determining and interpreting the solubility profile of 4-(3-Bromophenyl)morpholin-3-one. A comprehensive solubility assessment, grounded in the robust equilibrium shake-flask method and quantified by a validated HPLC protocol, is indispensable. The resulting data provides critical insights that guide crucial decisions in process chemistry, purification, and formulation development. While the specific data presented herein is illustrative, the principles and methodologies form a universally applicable blueprint for the rigorous characterization of any new chemical entity, thereby mitigating risks and accelerating the journey from the laboratory to the clinic.

References

  • ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [Link]

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Fiveable. (2025, August 15). Solvent polarity: Organic Chemistry II Study Guide. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • Hansen Solubility. HSP Basics. [Link]

  • Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP). [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Homework.Study.com. How does polarity affect solubility?. [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Professor Steven Abbott. Hansen Solubility Parameters. [Link]

  • YouTube. (2020, September 6). Principles of Solubility in Organic Chemistry with Nadia Korovina. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ICH. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Pirika.com. (2013, February 2). Hansen Solubility Parameters in Practice. [Link]

  • PubMed. (2009, April 15). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Biorelevant.com. Describes equilibrium solubility of a drug substance. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • PharmSky Research. (2026, March 12). Overcoming Solubility Challenges in Early-Phase Drug Formulation. [Link]

  • PMC. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. Asymmetric synthesis of 4-aryl dihydroisoquinolin-3-ones and 2-aryl morpholin-3-ones using AgOTf-activated α-bromo arylacetate. [Link]

  • Taylor & Francis Online. (2010, June 30). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. [Link]

  • PubChem. 4-(4-Aminophenyl)morpholin-3-one. [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • IP.com. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • NextSDS. 4-(3-(3-Bromophenyl)propyl)morpholine — Chemical Substance Information. [Link]

  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

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Sources

Foundational

The Pharmacological Mechanism of Action of Morpholin-3-one Derivatives: A Comprehensive Technical Guide

Executive Summary The morpholin-3-one scaffold—a saturated six-membered heterocyclic ring containing an ether linkage and a cyclic amide (lactam)—has emerged as a "privileged structure" in modern pharmacology. By offerin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholin-3-one scaffold—a saturated six-membered heterocyclic ring containing an ether linkage and a cyclic amide (lactam)—has emerged as a "privileged structure" in modern pharmacology. By offering a unique balance of sp3-hybridized three-dimensionality, metabolic stability, and precise hydrogen-bonding capabilities, this pharmacophore has successfully anchored blockbuster anticoagulants and is currently driving innovation in neuropharmacology and oncology.

This whitepaper provides an in-depth mechanistic analysis of morpholin-3-one derivatives across three primary pharmacological domains: Factor Xa (FXa) inhibition, Monoacylglycerol Lipase (MAGL) modulation, and Epidermal Growth Factor Receptor (EGFR) kinase blockade.

Structural Pharmacology: Why the Morpholin-3-one Scaffold?

In drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich frameworks is a proven strategy to improve clinical success rates. The morpholin-3-one ring provides several critical physicochemical advantages:

  • Conformational Restriction: The ring locks the molecule into a specific bioactive geometry, reducing the entropic penalty upon binding to a target protein.

  • Vectorized Hydrogen Bonding: The carbonyl oxygen of the lactam acts as a highly directional hydrogen bond acceptor, while the ether oxygen modulates the electron density of the ring.

  • Metabolic Stability: Unlike open-chain amides or highly lipophilic aromatics, the morpholin-3-one core resists rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly improving oral bioavailability.

Direct Factor Xa Inhibition: The Rivaroxaban Paradigm

Factor Xa (FXa) is a highly attractive pharmacological target because it sits at the convergence of the intrinsic and extrinsic coagulation pathways. Inhibiting one molecule of FXa prevents the generation of approximately 1,000 molecules of thrombin.

Mechanism of Action

Morpholin-3-one derivatives, most notably Rivaroxaban, act as competitive, reversible inhibitors of FXa. The mechanism relies heavily on the spatial orientation of the morpholin-3-one moiety, which acts as the P4 ligand binding to the S4 pocket of the enzyme. The S4 pocket of FXa is an "aromatic box" lined by residues Tyr99, Phe174, and Trp215. The morpholin-3-one ring fits perfectly into this hydrophobic cleft through van der Waals interactions, while its carbonyl oxygen forms a critical hydrogen bond with the backbone or structural water network of the pocket.

Interestingly, rational modification of this core can completely alter the drug's profile. Research published by 1 demonstrates that replacing the P4 morpholin-3-one moiety with a 2-ethoxycarbonylpiperidine transforms a highly selective FXa inhibitor into a balanced dual Factor Xa/thrombin inhibitor[1].

G Intrinsic Intrinsic Pathway FXa Factor Xa (Active) Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Thrombin Thrombin (IIa) FXa->Thrombin Cleaves Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor Morpholin-3-one (Rivaroxaban) Inhibitor->FXa Blocks S4 Pocket

Fig 1: Morpholin-3-one derivatives block Factor Xa, halting the coagulation cascade.

Monoacylglycerol Lipase (MAGL) Inhibition & Neuropharmacology

Beyond anticoagulation, the morpholin-3-one scaffold is revolutionizing neuropharmacology through the inhibition of Monoacylglycerol Lipase (MAGL). MAGL is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), the primary endocannabinoid in the central nervous system.

Mechanism of Action

By reversibly inhibiting MAGL, morpholin-3-one derivatives prevent the hydrolysis of 2-AG into arachidonic acid. This localized elevation of 2-AG indirectly activates CB1 and CB2 receptors, maintaining a Glutamate/GABA balance and suppressing neuroinflammation[2].

Recent advancements have utilized this scaffold to develop highly specific Positron Emission Tomography (PET) tracers. According to studies indexed in 3, early morpholin-3-one derivatives suffered from slow in vivo kinetics, which hampered imaging[3]. Through multi-parameter optimization, researchers developed "Compound 7" (labeled as [11C]7), which exhibits an improved kinetic profile, allowing for the successful mapping of MAGL distribution in the brain[4].

G DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL CB1 CB1 / CB2 Receptors (Neuroprotection) TwoAG->CB1 Activates AA Arachidonic Acid (Inflammation) TwoAG->AA Hydrolysis MAGL MAGL Enzyme MAGL->TwoAG Catalyzes Inhibitor Morpholin-3-one PET Tracer Inhibitor->MAGL Inhibits

Fig 2: MAGL inhibition by morpholin-3-ones elevates 2-AG, activating neuroprotective CB receptors.

Oncology: EGFR Tyrosine Kinase Inhibition & Apoptosis

Emerging literature highlights the anticancer potential of morpholin-3-one fused quinazoline derivatives. These compounds act as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[5].

Mechanism of Action

At the cellular level, these derivatives effectively cause cell cycle arrest at the G1 phase. Furthermore, they induce apoptosis in A549 lung cancer cells by significantly increasing the intracellular levels of the tumor suppressor protein P53 and the death receptor Fas[6].

Quantitative Pharmacological Profile

The versatility of the morpholin-3-one scaffold is best illustrated by comparing its binding affinities across different target classes:

Pharmacological TargetRepresentative CompoundBinding Affinity / IC50Primary IndicationMechanism of Action
Factor Xa RivaroxabanKi = 0.4 nMThrombosisReversible S4 pocket binding
Dual FXa / Thrombin Compound 24 (Piperidine mod)Ki (FXa) = 62 nMAnticoagulationBalanced dual inhibition[1]
MAGL Compound 7 ([11C]7)IC50 ~ 10-50 nMNeuroinflammationReversible serine hydrolase inhibition[3]
EGFR Morpholin-3-one quinazolinesIC50 < 100 nMNSCLCKinase domain blockade, G1 arrest[5]

Experimental Methodologies & Protocols

To ensure scientific rigor, the following protocols detail the synthesis of the core scaffold and the biochemical validation of its activity. Every step is designed as a self-validating system.

Protocol A: Synthesis of 4-(4-Aminophenyl)morpholin-3-one (Key Precursor)

This compound is the critical P4-ligand building block for FXa inhibitors[7].

  • Precursor Formation: React 2-(2-chloroethoxy)ethanol with 4-nitroaniline using a phenylboronic acid catalyst to form the uncyclized intermediate[8].

  • Pinnick-Type Oxidation (Causality Check): Treat the intermediate with Sodium Chlorite (NaClO₂) under mild acidic conditions.

    • Rationale: NaClO₂ is highly selective. It oxidizes the ether/alcohol to a carboxylic acid and drives spontaneous lactamization to form the morpholin-3-one ring without cleaving the delicate ether linkage[8].

  • Reduction: Subject the 4-(4-nitrophenyl)morpholin-3-one to catalytic hydrogenation (Pd/C, H₂) to yield the final 4-(4-aminophenyl)morpholin-3-one.

    • System Validation: Monitor the disappearance of the nitro group via FTIR (loss of ~1530 cm⁻¹ and ~1350 cm⁻¹ bands) and the appearance of primary amine N-H stretching (~3300-3400 cm⁻¹).

Protocol B: In Vitro Chromogenic Factor Xa Inhibition Assay

This protocol measures the steady-state inhibition constant (Ki) of synthesized derivatives.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.1% PEG 8000.

    • Rationale: Highly lipophilic small molecules and serine proteases frequently adsorb to polystyrene microplate walls, artificially lowering the active concentration. PEG 8000 acts as a blocking agent, ensuring the measured IC50 reflects true binding affinity.

  • Enzyme-Inhibitor Pre-incubation: Add 0.5 nM human Factor Xa to serial dilutions of the morpholin-3-one derivative (0.1 nM to 10 µM in DMSO). Incubate at 37°C for 30 minutes.

    • Rationale: Pre-incubation is mandatory to allow the reversible inhibitor to reach thermodynamic equilibrium with the enzyme's S4 pocket before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 250 µM of the chromogenic substrate S-2222.

  • Kinetic Readout: Continuously monitor absorbance at 405 nm for 10 minutes using a microplate reader.

  • System Validation & Quality Control: Include Rivaroxaban as a positive control (expected Ki ~0.4 nM). Calculate the IC50 using 4-parameter logistic regression, and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The morpholin-3-one derivative class represents a triumph of rational drug design. By leveraging the unique spatial and electronic properties of this sp3-rich lactam, researchers have successfully developed highly potent, orally bioavailable therapeutics. From halting the coagulation cascade via Factor Xa to mapping neuroinflammation via MAGL PET tracers, the morpholin-3-one scaffold remains a cornerstone of modern pharmacological innovation.

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 4-(3-Bromophenyl)morpholin-3-one

Executive Summary In modern medicinal chemistry and organic synthesis, halogenated N-aryl morpholinones serve as critical bifunctional building blocks. 4-(3-Bromophenyl)morpholin-3-one (CAS 1196153-18-0) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, halogenated N-aryl morpholinones serve as critical bifunctional building blocks. 4-(3-Bromophenyl)morpholin-3-one (CAS 1196153-18-0) is a highly versatile scaffold that combines the structural rigidity and hydrogen-bonding capability of a morpholinone ring with the cross-coupling potential of a meta-substituted aryl bromide[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective synthesis, structural characterization, and downstream applications in drug discovery, specifically in the development of Factor Xa inhibitors and DNA-Encoded Libraries (DELs)[2],[3].

Physicochemical Profiling & Molecular Weight Analysis

Accurate physicochemical profiling is the first step in establishing a self-validating analytical workflow. The molecular weight of 4-(3-Bromophenyl)morpholin-3-one is strictly defined by its isotopic distribution, which is critical for mass spectrometry validation. Because bromine naturally occurs as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, any mass spectrometric analysis must yield a characteristic doublet[1].

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 4-(3-Bromophenyl)morpholin-3-one
CAS Registry Number 1196153-18-0[1]
Molecular Formula C10​H10​BrNO2​ [1]
Average Molecular Weight 256.10 g/mol [1]
Monoisotopic Mass ( 79Br ) 254.99 g/mol
Monoisotopic Mass ( 81Br ) 256.99 g/mol
Structural Features N-aryl lactam, saturated oxazine ring, meta-bromo substitution

Strategic Synthesis & Reaction Causality

The synthesis of 4-(3-Bromophenyl)morpholin-3-one requires strict chemoselectivity. The most efficient route is a copper-catalyzed Ullmann-type C-N cross-coupling between morpholin-3-one and 1-bromo-3-iodobenzene[4].

The Causality of Experimental Choices:

  • Electrophile Selection: 1-bromo-3-iodobenzene is chosen to exploit the ~15 kcal/mol difference in bond dissociation energy between the C-I bond and the C-Br bond. The Cu(I) catalyst undergoes oxidative addition exclusively at the weaker C-I bond, preserving the C-Br bond for future functionalization.

  • Catalyst & Ligand: Copper(I) iodide (CuI) paired with N,N'-dimethylethylenediamine (DMEDA) is utilized[4]. DMEDA acts as a bidentate ligand that stabilizes the transient Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species.

  • Base Selection: Potassium phosphate ( K3​PO4​ ) is used because it provides sufficient basicity to deprotonate the morpholin-3-one without triggering base-catalyzed ring-opening of the morpholine core, which is a common side reaction with stronger bases like NaOtBu[4].

SynthesisWorkflow R Morpholin-3-one + 1-Bromo-3-iodobenzene Cat CuI / DMEDA / K3PO4 (Catalytic System) R->Cat Coordination Int Cu(I)-Amidation Complex Cat->Int Oxidative Addition Prod 4-(3-Bromophenyl)morpholin-3-one Int->Prod Reductive Elimination

Chemoselective Ullmann-type C-N coupling mechanism for 4-(3-Bromophenyl)morpholin-3-one.

Protocol 1: Chemoselective Ullmann-Type C-N Coupling

This protocol is designed as a self-validating system; the visual color changes of the copper complex indicate the active catalytic cycle.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine morpholin-3-one (1.2 equiv), 1-bromo-3-iodobenzene (1.0 equiv), CuI (0.05 equiv), and anhydrous K3​PO4​ (2.0 equiv)[4].

  • Catalytic Activation: Add dry toluene followed by DMEDA (0.1 equiv)[4]. Causality Check: The solution must transition from a pale suspension to a deep blue/green tint, visually validating the formation of the active Cu(I)-diamine complex.

  • Reaction Execution: Heat the mixture to 110°C for 12-16 hours. Monitor via LC-MS rather than TLC, as the starting aryl halide and product may co-elute.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts and phosphate byproducts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Advanced Characterization Protocols

To ensure the integrity of the synthesized scaffold, a dual-modal characterization approach (LC-MS and NMR) is mandatory.

Protocol 2: Structural Validation via LC-MS and NMR
  • LC-MS Acquisition (ESI+):

    • Methodology: Dissolve 1 mg of the product in LC-MS grade acetonitrile. Inject into a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

    • Self-Validation: The mass spectrum must exhibit a distinct 1:1 doublet at m/z 256.0 [M+H]+ and m/z 258.0 [M+H]+ . The presence of this doublet mathematically proves that the chemoselective coupling was successful and the crucial bromine atom was not lost to protodehalogenation[1].

  • Nuclear Magnetic Resonance (NMR) Acquisition:

    • Methodology: Dissolve 15 mg of the purified compound in deuterated chloroform ( CDCl3​ ). Acquire 1H (400 MHz) and 13C (100 MHz) spectra.

    • Data Interpretation ( 1H NMR): Look for the characteristic morpholinone ring protons. The CH2​ adjacent to the nitrogen typically appears as a triplet around 3.7 ppm, while the CH2​ adjacent to the oxygen appears around 4.0 ppm. The isolated singlet of the CH2​ between the carbonyl and oxygen appears near 4.3 ppm. The aromatic region (7.2–7.6 ppm) must integrate to exactly 4 protons, confirming the mono-substituted nature of the aryl ring.

    • Data Interpretation ( 13C NMR): The carbonyl carbon will resonate far downfield (~166 ppm). The C-Br quaternary carbon will appear near 122 ppm.

Downstream Applications in Medicinal Chemistry

The true value of 4-(3-Bromophenyl)morpholin-3-one lies in its meta-bromo substitution, which serves as a highly reactive handle for Palladium-catalyzed cross-couplings.

  • Factor Xa Inhibitors: The morpholinone motif is a recognized pharmacophore in anticoagulants (e.g., Rivaroxaban analogs). By subjecting the brominated scaffold to Ullmann-Goldberg or Buchwald-Hartwig aminations, researchers can synthesize complex tetrahydroquinoline or triazole derivatives that act as potent Factor Xa inhibitors[3].

  • DNA-Encoded Libraries (DELs): In the synthesis of DELs, building blocks must be highly soluble and compatible with aqueous transition-metal catalysis. The morpholin-3-one heterocycle motif is frequently utilized in DELs to expand chemical space. The bromine handle allows for on-DNA Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, generating vast combinatorial libraries of structurally diverse, drug-like molecules[2].

DownstreamApplications Core 4-(3-Bromophenyl)morpholin-3-one Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Pd-Catalyzed) Core->Buchwald Amines Biaryl Biaryl Scaffolds Suzuki->Biaryl Amine N-Aryl Amines Buchwald->Amine App1 Factor Xa Inhibitors Biaryl->App1 App2 DNA-Encoded Libraries Amine->App2

Downstream functionalization pathways of the brominated morpholinone scaffold.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis procedure for 4-(3-Bromophenyl)morpholin-3-one

Application Note: Chemoselective Synthesis of 4-(3-Bromophenyl)morpholin-3-one via Ullmann-Goldberg Coupling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of 4-(3-Bromophenyl)morpholin-3-one via Ullmann-Goldberg Coupling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 4-(3-bromophenyl)morpholin-3-one, a critical structural motif frequently utilized in the development of Factor Xa inhibitors and PDE10A antagonists.

Strategic Overview & Mechanistic Rationale

The N-arylation of morpholin-3-one is a fundamental transformation in medicinal chemistry, notably serving as the backbone for blockbuster anticoagulants like Rivaroxaban [1]. However, synthesizing a halogenated N-aryl morpholin-3-one presents a unique challenge: avoiding over-coupling or oligomerization.

To achieve the targeted 4-(3-Bromophenyl)morpholin-3-one , we employ a highly chemoselective Ullmann-Goldberg cross-coupling strategy [2]. By utilizing 1-bromo-3-iodobenzene as the electrophile, we exploit the significant difference in bond dissociation energies between the C–I bond (~55 kcal/mol) and the C–Br bond (~68 kcal/mol) [3].

Causality in Reaction Design:

  • Catalyst/Ligand System: Copper(I) iodide (CuI) paired with trans-1,2-diaminocyclohexane. The bidentate diamine ligand is crucial; it prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), increases the solubility of the active copper species in organic solvents, and accelerates the rate-limiting reductive elimination step.

  • Base Selection: Potassium phosphate (K₃PO₄) is selected over stronger bases (like NaH or KOtBu) because it is basic enough to deprotonate morpholin-3-one (pKa ~15) in the presence of the copper complex without inducing undesired side reactions with the halogenated arene.

  • Chemoselectivity: The Cu(I) catalyst undergoes oxidative addition exclusively at the iodine-bearing carbon, leaving the bromine atom intact for subsequent downstream functionalization (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings).

Chemoselective Ullmann-Goldberg N-arylation workflow for 4-(3-Bromophenyl)morpholin-3-one.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction, providing a balance between reaction kinetics and the conservation of the functionalized arene.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Morpholin-3-one101.101.01.01 g (10.0 mmol)Nucleophile
1-Bromo-3-iodobenzene282.901.13.11 g (11.0 mmol)Electrophile
Copper(I) Iodide (CuI)190.450.1190 mg (1.0 mmol)Catalyst
trans-1,2-Diaminocyclohexane114.190.2228 mg (2.0 mmol)Ligand
Potassium Phosphate (K₃PO₄)212.272.04.25 g (20.0 mmol)Base
1,4-Dioxane (Anhydrous)88.11-25.0 mLSolvent (0.4 M)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis at critical junctures.

Phase 1: Inert Atmosphere Setup & Reagent Charging
  • Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry Argon (repeat 3 times) to ensure the complete removal of ambient oxygen, which can rapidly oxidize the Cu(I) catalyst to inactive Cu(II) species.

  • Solid Addition: Briefly remove the septum under a positive flow of Argon. Charge the flask with Morpholin-3-one (1.01 g), CuI (190 mg), and finely ground anhydrous K₃PO₄ (4.25 g).

  • Purge: Re-seal the flask, evacuate, and backfill with Argon three additional times.

Phase 2: Liquid Addition & Reaction Initiation
  • Solvent & Ligand: Via a gas-tight syringe, add anhydrous 1,4-Dioxane (25.0 mL), followed by trans-1,2-diaminocyclohexane (240 µL / 228 mg). The solution will transition to a deep blue/purple hue, indicating the formation of the active Cu-diamine complex.

  • Electrophile Addition: Add 1-Bromo-3-iodobenzene (1.41 mL / 3.11 g) dropwise via syringe.

  • Heating: Transfer the sealed Schlenk flask to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 14–16 hours.

    • Self-Validation Check (IPC 1): After 12 hours, withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via TLC (Eluent: 50% EtOAc in Hexanes). The starting morpholin-3-one (visualized by KMnO₄) should be consumed, and a new UV-active spot (product) should appear at R_f ~ 0.4.

Phase 3: Workup & Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Filtration: Dilute the crude mixture with Ethyl Acetate (50 mL). Filter the suspension through a pad of Celite to remove the inorganic phosphate salts and copper residues. Wash the Celite pad with additional Ethyl Acetate (3 × 20 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (50 mL) to sequester any remaining copper ions, followed by brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Phase 4: Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution from 20% to 50% Ethyl Acetate in Hexanes.

  • Validation (IPC 2): Pool the fractions containing the product (R_f = 0.4) and concentrate in vacuo to afford 4-(3-bromophenyl)morpholin-3-one as an off-white solid.

Expected Analytical Data for Validation:

  • LC-MS (ESI+): Expected isotopic pattern for mono-brominated species. m/z calculated for C₁₀H₁₁BrNO₂ [M+H]⁺: 256.0 and 258.0 (approx. 1:1 ratio).

  • ¹H NMR (400 MHz, CDCl₃): The morpholinone ring presents a distinct signature. Look for a singlet at ~4.30 ppm (2H, O-CH₂ -C=O), a triplet at ~4.05 ppm (2H, O-CH₂ -CH₂-N), and a triplet at ~3.75 ppm (2H, O-CH₂-CH₂ -N). The aromatic region (7.20 - 7.60 ppm) will integrate for 4 protons, confirming the preservation of the bromophenyl ring.

References

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development.
  • Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor. ACS Publications.
  • Chemoselective borylation of bromoiodoarene in continuous flow: synthesis of bromoarylboronic acids. ResearchGate.
Application

Technical Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-(3-Bromophenyl)morpholin-3-one

Introduction & Pharmacological Relevance The morpholin-3-one scaffold is a privileged structural motif in medicinal chemistry. It is frequently incorporated into highly potent therapeutics, including emerging monoacylgly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The morpholin-3-one scaffold is a privileged structural motif in medicinal chemistry. It is frequently incorporated into highly potent therapeutics, including emerging monoacylglycerol lipase (MAGL) inhibitors designed for neurological disorders (1)[1]. Within this context, 4-(3-Bromophenyl)morpholin-3-one serves as a highly versatile synthetic intermediate (2)[2]. The meta-bromo substitution provides an ideal electrophilic handle for late-stage diversification via the Suzuki-Miyaura cross-coupling (SMC) reaction, enabling the rapid generation of diverse biaryl libraries for structure-activity relationship (SAR) studies.

Mechanistic Insights & Reaction Design

The Suzuki-Miyaura coupling is a highly robust palladium-catalyzed reaction that cross-couples an organoboron species (such as a boronic acid or ester) with an organohalide (3)[3]. For 4-(3-Bromophenyl)morpholin-3-one, the aryl bromide is an excellent substrate. The relative reactivity of leaving groups in palladium-catalyzed cross-couplings strictly follows the order: I > OTf > Br ≫ Cl (4)[4].

The catalytic cycle is driven by three fundamental mechanistic steps (5)[5]:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond. The morpholinone ring is mildly electron-withdrawing, which slightly accelerates this insertion compared to highly electron-rich aryl bromides.

  • Transmetalation: Because organoboron compounds are highly covalent, they do not undergo transmetalation readily on their own. The addition of an aqueous base is mandatory to convert the boronic acid into a highly nucleophilic trialkoxyboronate intermediate. This activation enhances the polarization of the organic ligand and facilitates its transfer to the Pd(II) center (6)[6].

  • Reductive Elimination: The diaryl-Pd(II) complex collapses to release the newly formed biaryl product and regenerate the Pd(0) catalyst.

Experimental Workflow Diagram

Workflow Start 4-(3-Bromophenyl)morpholin-3-one + Aryl Boronic Acid Prep Degas Solvents (Ar/N2 sparging) Start->Prep Catalyst Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2) Prep->Catalyst Base Add Aqueous Base (e.g., K2CO3) Catalyst->Base Reaction Heat at 80-100°C (Monitor via TLC/LC-MS) Base->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Product Coupled Biaryl Product (Yield >85%) Purify->Product

Experimental workflow for the Suzuki-Miyaura coupling of 4-(3-Bromophenyl)morpholin-3-one.

Reaction Optimization & Quantitative Data

To establish a robust, scalable protocol, various catalyst-ligand-base systems were evaluated. The table below summarizes the optimization of the coupling between 4-(3-Bromophenyl)morpholin-3-one and a standard arylboronic acid.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5 eq)Toluene/EtOH/H₂O901275
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)Dioxane/H₂O (4:1)90888
3Pd₂(dba)₃ / XPhos (2.5/5 mol%)K₃PO₄ (3.0 eq)THF/H₂O (5:1)80694
4Pd(OAc)₂ / SPhos (5/10 mol%)Cs₂CO₃ (2.5 eq)Toluene/H₂O (10:1)100592

Causality of Optimization Choices:

  • Entry 1 (Classic System): Pd(PPh₃)₄ is a traditional catalyst but suffers from high sensitivity to air and slower reaction kinetics due to the strong coordination of triphenylphosphine.

  • Entry 2 (Standard Bidentate): Pd(dppf)Cl₂ provides an excellent balance of bench stability and reactivity. The large bite angle of the bidentate dppf ligand sterically facilitates both the oxidative addition and the reductive elimination steps.

  • Entry 3 (Buchwald System): The Pd₂(dba)₃ / XPhos system represents state-of-the-art cross-coupling technology. The bulky, electron-rich XPhos ligand stabilizes the highly active monomeric Pd(0) species, driving the reaction to completion rapidly even at lower temperatures, minimizing side reactions.

Standard Operating Protocol (SOP)

Self-Validating System: This protocol incorporates built-in quality control checks (degassing verification, analytical monitoring) to ensure high reproducibility and prevent catastrophic batch failures.

Reagents & Materials:

  • 4-(3-Bromophenyl)morpholin-3-one (1.0 equiv, 1.0 mmol, 256.1 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Setup & Degassing (Critical Step):

    • In a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(3-Bromophenyl)morpholin-3-one, the arylboronic acid, and K₂CO₃.

    • Add 1,4-Dioxane (8 mL) and deionized H₂O (2 mL).

    • Causality & Validation: Oxygen is a potent poison for Pd(0), oxidizing it to inactive Pd(II) and promoting homocoupling of the boronic acid. Sparge the biphasic solvent system with Argon for 15 minutes prior to catalyst addition. The absence of a rapid black precipitate (Palladium black) upon catalyst addition validates successful deoxygenation.

  • Catalyst Addition:

    • Briefly open the tube under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Immediately seal the tube with a Teflon screw cap.

  • Heating & Monitoring:

    • Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer between the aqueous base and organic phases.

    • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot via syringe, quench in 1 mL EtOAc/H₂O, and analyze the organic layer by TLC (Hexanes/EtOAc 1:1) and LC-MS. The disappearance of the starting material (m/z 256/258 isotopic pattern) and the appearance of the product mass indicates successful conversion.

  • Workup & Extraction:

    • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and H₂O (10 mL).

    • Separate the phases. Extract the aqueous layer with EtOAc (2 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes).

    • Note: The morpholin-3-one moiety is moderately polar; the biaryl product will typically elute after any unreacted aryl bromides but before residual boronic acids or homocoupled byproducts.

Troubleshooting & Analytical Insights

  • Issue: Protodeboronation of the Boronic Acid.

    • Symptom: Incomplete conversion of the aryl bromide despite prolonged heating; detection of the des-boronated arene via GC-MS.

    • Cause: Extended heating in aqueous base can hydrolytically cleave the C-B bond.

    • Solution: Use a slight excess of boronic acid (1.2–1.5 equiv). Alternatively, switch to a milder base (e.g., K₃PO₄) or utilize anhydrous conditions with a fluoride source (e.g., CsF) if the specific boronic acid is highly unstable.

  • Issue: Formation of Palladium Black.

    • Symptom: The reaction mixture rapidly turns opaque black, and conversion halts.

    • Cause: Catalyst decomposition due to oxygen ingress or ligand degradation.

    • Solution: Ensure rigorous Ar/N₂ sparging. Verify the integrity of the catalyst (Pd(dppf)Cl₂ should be a red/orange powder).

References

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain.
  • 4-(3-Bromophenyl)morpholin-3-one. ChemScene.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Suzuki cross-coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Method

Applications of 4-(3-Bromophenyl)morpholin-3-one as a pharmaceutical intermediate

Strategic Rationale in Drug Discovery The morpholin-3-one scaffold is widely recognized as a "privileged structure" in medicinal chemistry[1][2]. It offers a unique balance of hydrogen-bond accepting capability, metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Discovery

The morpholin-3-one scaffold is widely recognized as a "privileged structure" in medicinal chemistry[1][2]. It offers a unique balance of hydrogen-bond accepting capability, metabolic stability against oxidative degradation, and a favorable lipophilic-hydrophilic profile, making it highly effective for central nervous system (CNS) penetration and kinase inhibition[2][3].

Within this chemical space, 4-(3-Bromophenyl)morpholin-3-one emerges as a highly versatile pharmaceutical intermediate[4][5]. By positioning a reactive bromine atom at the meta position of the phenyl ring, this building block allows for divergent late-stage functionalization via transition-metal-catalyzed cross-coupling reactions[6]. The meta substitution is strategically optimal: it avoids the steric hindrance typically associated with ortho-substituted analogs during bulky palladium-catalyzed cycles, while maintaining a distinct electronic profile compared to para-substitutions.

Physicochemical Profiling

To effectively utilize this intermediate in synthetic workflows, understanding its baseline physicochemical properties is critical for solvent selection and chromatographic purification.

PropertyValuePharmacokinetic Relevance
Chemical Name 4-(3-Bromophenyl)morpholin-3-oneN/A
CAS Number 1196153-18-0N/A
Molecular Formula C₁₀H₁₀BrNO₂N/A
Molecular Weight 256.10 g/mol Low MW allows for downstream additions while staying within Lipinski's Rule of 5[7].
H-Bond Donors 0Enhances membrane permeability (favorable for CNS targets)[2].
H-Bond Acceptors 2 (Carbonyl O, Ether O)Facilitates target protein binding (e.g., kinase hinge regions)[8].
Rotatable Bonds 1High rigidity reduces entropic penalty upon target binding.

Divergent Synthetic Workflows

The true value of 4-(3-Bromophenyl)morpholin-3-one lies in its ability to act as a central hub for generating diverse libraries of bioactive molecules. The diagram below illustrates the primary functionalization pathways.

Workflow Intermediate 4-(3-Bromophenyl) morpholin-3-one (CAS: 1196153-18-0) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Intermediate->Suzuki Arylboronic Acids Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed) Intermediate->Buchwald Primary/Secondary Amines Sonogashira Sonogashira Coupling (Pd/Cu-Catalyzed) Intermediate->Sonogashira Terminal Alkynes Biaryl Biaryl-Morpholinones (Kinase Inhibitors) Suzuki->Biaryl Aniline Aniline-Morpholinones (CNS Therapeutics) Buchwald->Aniline Alkyne Alkyne-Morpholinones (Metabolic Modulators) Sonogashira->Alkyne

Divergent late-stage functionalization pathways of 4-(3-Bromophenyl)morpholin-3-one.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that experimental protocols must be designed with built-in causality and self-validation mechanisms. The following methodologies detail the conversion of the aryl bromide into high-value pharmaceutical derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for synthesizing biaryl-morpholinone derivatives, which are frequently utilized in the development of non-nucleoside kinase inhibitors[6].

Mechanistic Causality: The biphasic solvent system (1,4-Dioxane/H₂O) is critical; water is required to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step by forming the reactive palladium-hydroxo or boronate complex. Pd(dppf)Cl₂ is selected as the precatalyst because its bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the final reductive elimination step to form the biaryl C-C bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(3-Bromophenyl)morpholin-3-one (1.0 mmol, 256.1 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg) and anhydrous K₂CO₃ (2.5 mmol, 345.5 mg).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to prevent oxidative degradation of the palladium catalyst.

  • Solvent Introduction: Inject degassed 1,4-Dioxane (8.0 mL) and degassed deionized H₂O (2.0 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Self-Validation (In-Process Control): At 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The system is self-validating when the isotopic doublet of the starting material ( m/z 256/258, 1:1 ratio) is completely absent and replaced by the target product mass. Do not proceed to workup until conversion is >98%.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol yields aniline-morpholinone derivatives, a structural motif highly prized in CNS drug discovery due to its tunable basicity and excellent blood-brain barrier (BBB) permeability[2].

Mechanistic Causality: Field-proven insight: When functionalizing morpholin-3-ones, the choice of base is paramount. While sodium tert-butoxide (NaOtBu) is a highly reactive standard for aminations, its strong nucleophilicity can cause unwanted ring-opening of the morpholinone lactam. Therefore, we mandate the use of the milder, bulkier Cesium Carbonate (Cs₂CO₃). RuPhos is chosen as the ligand because its electron-rich nature accelerates oxidative addition, while its steric bulk prevents the formation of inactive bis-ligated palladium complexes.

Step-by-Step Methodology:

  • Preparation: To a dried vial, add 4-(3-Bromophenyl)morpholin-3-one (1.0 mmol, 256.1 mg), the target secondary amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol, 488.7 mg).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.7 mg).

  • Atmosphere Control: Seal the vial with a PTFE septum cap, evacuate, and backfill with Argon (3 cycles).

  • Reaction: Inject anhydrous, degassed Toluene (5.0 mL). Heat the reaction mixture to 100 °C for 8–12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (UV active at 254 nm). The starting aryl bromide will appear as a distinct, high-Rf spot. Complete consumption of this spot validates the reaction's completion.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with CH₂Cl₂ (30 mL). Concentrate the filtrate and purify via silica gel chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required:

  • ¹H NMR (400 MHz, CDCl₃): The intact morpholin-3-one ring is definitively confirmed by the presence of three distinct aliphatic signals: a singlet near δ 4.30 (C2-CH₂ adjacent to carbonyl and oxygen), a multiplet near δ 4.05 (C6-CH₂ adjacent to oxygen), and a multiplet near δ 3.75 (C5-CH₂ adjacent to nitrogen). Disappearance of these peaks indicates base-catalyzed ring opening.

  • Mass Spectrometry (ESI-MS): The starting material 4-(3-Bromophenyl)morpholin-3-one exhibits a characteristic 1:1 isotopic doublet at m/z 256.0 [M+H]⁺ and 258.0 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful cross-coupling is instantly verified by the loss of this isotopic pattern and the appearance of a single pseudo-molecular ion peak corresponding to the product.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Royal Society of Chemistry (RSC)
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Frontiers in Chemistry
  • Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)

Sources

Application

Application Note: Strategic Utilization of 4-(3-Bromophenyl)morpholin-3-one in Advanced API Synthesis

Executive Summary In modern active pharmaceutical ingredient (API) development, the design of rigid, metabolically stable pharmacophores is paramount. 4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern active pharmaceutical ingredient (API) development, the design of rigid, metabolically stable pharmacophores is paramount. 4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0) has emerged as a highly versatile bifunctional building block. By merging the privileged morpholin-3-one core with a regioselective meta-bromo synthetic handle, this intermediate enables the divergent late-stage functionalization (LSF) of complex molecular architectures. This guide details the structural rationale, quantitative optimization, and self-validating synthetic protocols required to deploy this compound effectively in medicinal chemistry campaigns.

Structural Rationale & Medicinal Chemistry Context

The selection of 4-(3-Bromophenyl)morpholin-3-one over standard piperazine or unfunctionalized morpholine derivatives is driven by two distinct physicochemical advantages:

  • The Morpholin-3-one Core : The integration of a lactam moiety (carbonyl at C3) fundamentally alters the electron density of the adjacent nitrogen, reducing its basicity compared to standard morpholines. This structural constraint acts as a superior hydrogen-bond acceptor while significantly enhancing metabolic stability by blocking cytochrome P450-mediated oxidative degradation at the α -carbons .

  • The Meta-Bromo Handle : While para-substituted morpholinones are common in coagulation cascade inhibitors (e.g., Factor Xa inhibitors), meta-substitution is highly prized in the development of kinase inhibitors (such as BTK or PI3K modulators). The 3-bromo anchor provides the exact vector trajectory required to occupy deep hydrophobic hinge regions, allowing for rapid diversification via transition-metal catalysis .

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the core building block, demonstrating its utility in generating distinct classes of API scaffolds.

G Core 4-(3-Bromophenyl) morpholin-3-one (API Building Block) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Arylboronic Acid Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig Amination Core->Buchwald 1°/2° Amines Pd2(dba)3, XPhos Sonogashira Sonogashira Coupling Core->Sonogashira Terminal Alkyne Pd(PPh3)4, CuI Prod1 m-Biaryl Morpholinones (Kinase Inhibitor Scaffolds) Suzuki->Prod1 Prod2 m-Aminoaryl Morpholinones (Coagulation Inhibitors) Buchwald->Prod2 Prod3 m-Alkynylaryl Morpholinones (Conformational Probes) Sonogashira->Prod3

Caption: Divergent synthetic workflow for 4-(3-Bromophenyl)morpholin-3-one in API development.

Quantitative Data: Cross-Coupling Optimization

To ensure reproducible scale-up, the following table summarizes the optimized reaction parameters and quantitative yields for functionalizing the 3-bromo position.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBaseSolvent & TempYield (%)Primary Impurity Profile
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (90°C)88%Debromination (<2%)
Suzuki-Miyaura 4-Pyridylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O (100°C)75%Homocoupling (5%)
Buchwald-Hartwig Morpholine (2° Amine)Pd₂(dba)₃ / XPhosNaOtBuToluene (100°C)92%Reduced Arene (<1%)
Buchwald-Hartwig Primary AnilinePd(OAc)₂ / BrettPhosCs₂CO₃1,4-Dioxane (100°C)85%Diarylation (3%)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just how to execute it. The following methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPC) to guarantee trustworthiness.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-(3-arylphenyl)morpholin-3-one derivatives.

  • Charge the Reactor: To a Schlenk flask, add 4-(3-Bromophenyl)morpholin-3-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and HPLC-grade H₂O.

    • Causality: Dioxane efficiently solubilizes the organic reactants, while water dissolves the inorganic base. This biphasic/micellar environment is critical for activating the boronic acid into a reactive, electron-rich boronate complex, which facilitates the transmetalation step.

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex. Thorough degassing prevents catalyst death and suppresses oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. Because reductive elimination requires the two coupling partners to be cis to one another, this ligand geometrically accelerates the final C-C bond-forming step, overcoming the steric hindrance of the morpholinone ring.

  • Execution & IPC: Heat to 90°C for 4 hours.

    • Self-Validating IPC: Monitor via UPLC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z ~256/258 due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is validated as complete when this doublet is entirely replaced by the singular mass peak of the coupled product.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 4-(3-aminophenyl)morpholin-3-one derivatives.

  • Charge the Reactor: Combine 4-(3-Bromophenyl)morpholin-3-one (1.0 eq), the target amine (1.2 eq), and NaOtBu (1.5 eq) in a dry flask.

  • Solvent Addition: Add anhydrous Toluene.

    • Causality: Strict anhydrous conditions are mandatory. NaOtBu will rapidly hydrolyze in the presence of trace water, neutralizing the base before it can deprotonate the amine, thereby stalling the catalytic cycle.

  • Deoxygenation: Sparge with Argon for 15 minutes.

  • Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

    • Causality: XPhos is a highly sterically demanding, electron-rich dialkylbiarylphosphine ligand. Its high electron density accelerates the oxidative addition into the aryl bromide. More importantly, its massive steric bulk prevents the coordinated amine from undergoing β -hydride elimination (which would yield a debrominated impurity), forcing the complex to undergo the desired reductive elimination to form the C-N bond.

  • Execution & IPC: Heat to 100°C for 6 hours.

    • Self-Validating IPC: Track the reaction via UPLC-MS. Monitor specifically for the absence of the debrominated impurity (m/z 178), which serves as an internal metric for ligand efficiency. A clean conversion to the product mass validates the integrity of the anhydrous environment and the active catalyst species.

References

  • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations Source: ACS Omega URL: [Link]

  • Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL: [Link]

  • Title: Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters Source: Journal of the American Chemical Society URL: [Link]

Method

Scaling up the synthesis of 4-(3-Bromophenyl)morpholin-3-one building blocks

Application Note: Scalable Synthesis of 4-(3-Bromophenyl)morpholin-3-one via Phase-Transfer Catalyzed Annulation Introduction & Strategic Rationale The morpholin-3-one motif is a privileged pharmacophore widely recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 4-(3-Bromophenyl)morpholin-3-one via Phase-Transfer Catalyzed Annulation

Introduction & Strategic Rationale

The morpholin-3-one motif is a privileged pharmacophore widely recognized for its presence in blockbuster drugs like the Factor Xa inhibitor rivaroxaban[1]. Beyond its direct biological activity, the 3-bromophenyl substituted derivative, 4-(3-bromophenyl)morpholin-3-one, serves as a highly versatile building block. The aryl bromide handle provides a reliable vector for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2].

While early-stage medicinal chemistry often relies on the direct palladium-catalyzed N-arylation of morpholin-3-one with 1,3-dibromobenzene, this approach is fundamentally flawed for multi-kilogram scale-up. It suffers from poor atom economy, high catalyst costs, and the inevitable formation of bis-coupled byproducts. To establish a robust, scalable, and self-validating process, we bypass transition-metal catalysis entirely. Instead, we construct the morpholinone ring de novo around the aryl amine using a highly efficient Phase-Transfer Catalysis (PTC) strategy[3].

Mechanistic Causality & Process Chemistry

The synthesis is executed in two distinct stages:

Stage 1: N-Alkylation 3-Bromoaniline is reacted with 2-chloroethanol to yield 2-((3-bromophenyl)amino)ethanol. This step leverages the superior nucleophilicity of the primary aniline over the resulting secondary amine, minimizing over-alkylation when stoichiometry and addition rates are strictly controlled.

Stage 2: One-Pot Acylation and PTC Cyclization This is the critical scale-up innovation. The traditional cyclization of N-(2-hydroxyethyl)anilines relies on hazardous reagents like NaH in anhydrous THF[1]. We replace this with a biphasic Toluene/NaOH system utilizing Benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst.

  • Causality of Temperature Control: At 0–5 °C, chloroacetyl chloride selectively acylates the secondary amine. The hydroxyl group remains unreacted due to its lower relative nucleophilicity and the suppression of alkoxide formation at low temperatures.

  • Causality of Phase Transfer: Upon warming to 25 °C, the TEBAC catalyst shuttles hydroxide ions into the toluene phase, deprotonating the pendant alcohol. The resulting alkoxide undergoes a rapid 6-exo-tet intramolecular nucleophilic substitution, displacing the chloride to close the morpholin-3-one ring[4].

Process Optimization Data

To validate the superiority of the PTC method, various cyclization conditions were evaluated. The data in Table 1 demonstrates that the biphasic PTC system provides the optimal balance of yield, safety, and environmental impact (E-factor).

MethodReagents / SolventTemp (°C)Yield (%)E-factorCost/kg ImpactSafety Profile
Traditional NaH / Anhydrous THF0 to 2578HighHighPoor (H₂ gas)
Alkoxide Base KOtBu / Anhydrous THF2582MediumMediumModerate
PTC (Optimized) NaOH (aq) / Toluene / TEBAC0 to 2591LowLowExcellent

Table 1: Optimization of the acylation/cyclization step for 4-(3-bromophenyl)morpholin-3-one synthesis.

Visualizing the Workflow

Reaction_Pathway SM 3-Bromoaniline + 2-Chloroethanol Int1 2-((3-Bromophenyl)amino)ethanol (Secondary Amine) SM->Int1 N-Alkylation 100 °C, Base Int2 N-Acylated Intermediate (Transient) Int1->Int2 Chloroacetyl Chloride Toluene, 0-5 °C Product 4-(3-Bromophenyl)morpholin-3-one (Target) Int2->Product NaOH (aq), TEBAC Intramolecular Cyclization

Figure 1: Two-stage synthetic workflow for the scalable construction of the morpholin-3-one core.

PTC_Mechanism cluster_aqueous Aqueous Phase (50% w/w NaOH) cluster_organic Organic Phase (Toluene) OH OH⁻ (Aqueous) Q_OH [Q⁺ OH⁻] Ion Pair OH->Q_OH + Q⁺ Cl⁻ (TEBAC) Q_OH_org [Q⁺ OH⁻] Active Base Q_OH->Q_OH_org Phase Transfer Alkoxide Alkoxide Intermediate (R-O⁻ Q⁺) Q_OH_org->Alkoxide Deprotonation of Substrate Substrate N-Acylated Intermediate (R-OH) Substrate->Alkoxide Product Morpholin-3-one Ring + Q⁺ Cl⁻ Alkoxide->Product 6-exo-tet Cyclization Product->OH Q⁺ Cl⁻ returns to Aq Phase

Figure 2: Phase-Transfer Catalysis (PTC) mechanism enabling the intramolecular cyclization.

Experimental Protocols

Protocol A: Synthesis of 2-((3-Bromophenyl)amino)ethanol Objective: Mono-alkylation of 3-bromoaniline while suppressing bis-alkylation.

  • Preparation: Charge a 2 L jacketed reactor with 3-bromoaniline (1.0 eq, 500 mmol) and calcium carbonate (0.6 eq, 300 mmol) in 500 mL of water.

  • Addition: Heat the suspension to 90 °C. Add 2-chloroethanol (1.1 eq, 550 mmol) dropwise over 2 hours.

    • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, favoring the reaction with the primary amine over the newly formed, sterically hindered secondary amine.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the 3-bromoaniline spot (Rf ~0.7) is <5% relative to the product spot (Rf ~0.4).

  • Workup: Cool to 25 °C. Extract with ethyl acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: The crude product should appear as a viscous pale-amber oil. Yield: ~85%. Purity by HPLC >92%.

Protocol B: One-Pot PTC Acylation and Cyclization Objective: Selective N-acylation followed by base-mediated ring closure to form 4-(3-bromophenyl)morpholin-3-one.

  • System Setup: In a 3 L reactor equipped with a mechanical stirrer, charge 2-((3-bromophenyl)amino)ethanol (1.0 eq, 400 mmol) and Toluene (1.2 L). Add Benzyltriethylammonium chloride (TEBAC, 0.05 eq, 20 mmol).

  • Acylation (0–5 °C): Cool the mixture to 0 °C. Slowly add chloroacetyl chloride (1.05 eq, 420 mmol) over 45 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validation: The solution will turn slightly cloudy as HCl gas is generated. A TLC check (Hexanes:EtOAc 1:1) should show complete disappearance of the starting material (Rf ~0.4) and the appearance of the N-acylated intermediate (Rf ~0.6).

  • Cyclization (Phase Transfer): While maintaining vigorous mechanical stirring (>400 rpm), add a pre-chilled solution of 50% w/w aqueous NaOH (4.0 eq, 1.6 mol) dropwise.

    • Causality: Vigorous stirring is mandatory. The droplet size of the aqueous phase dictates the interfacial surface area, which directly controls the rate of the phase-transfer catalytic cycle.

  • Maturation: Remove the cooling bath and allow the biphasic mixture to warm to 25 °C. Stir for an additional 3 hours.

    • Self-Validation: The organic phase will transition from pale yellow to light brown. TLC will indicate the conversion of the intermediate (Rf ~0.6) to the final morpholinone product (Rf ~0.3).

  • Workup & Isolation: Halt stirring and allow phase separation (approx. 15 mins). Decant the lower aqueous layer. Wash the toluene layer with 1M HCl (200 mL) to remove trace amines, followed by water (200 mL) and brine (200 mL).

  • Crystallization: Concentrate the toluene phase to approximately 300 mL. Add heptane (300 mL) slowly while stirring at 0 °C to precipitate the product. Filter, wash with cold heptane, and dry under vacuum at 45 °C.

  • Final Validation: Off-white crystalline solid. Yield: ~91% (over two steps). Melting point and LC-MS [M+H]⁺ 256.0 / 258.0 confirming the brominated morpholinone core.

References

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. URL:[Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(3-Bromophenyl)morpholin-3-one Cross-Coupling

Welcome to the Technical Support Center. 4-(3-Bromophenyl)morpholin-3-one is a highly versatile aryl halide building block frequently utilized in medicinal chemistry and drug development (e.g., in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(3-Bromophenyl)morpholin-3-one is a highly versatile aryl halide building block frequently utilized in medicinal chemistry and drug development (e.g., in the synthesis of kinase or factor Xa inhibitors). However, the electron-withdrawing nature of the morpholin-3-one moiety and its potential to coordinate with transition metals can complicate palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.).

This guide is designed for research scientists to diagnose, understand, and resolve common impurity profiles encountered when scaling or optimizing couplings with this substrate.

Diagnostic Matrix for Common Impurities

Before adjusting your reaction parameters, identify your primary failure mode. The table below summarizes the most frequent impurities observed when coupling 4-(3-Bromophenyl)morpholin-3-one, their mass spectrometry signatures, and the root mechanistic causes.

Impurity ProfileLC-MS SignatureMechanistic CausePrimary Corrective Action
Protodehalogenation (4-phenylmorpholin-3-one)m/z 178 [M-Br+H]⁺Slow transmetalation combined with a hydride source (e.g., protic solvents, alkoxide bases).Switch to aprotic solvents (toluene/dioxane); use bulky ligands (XPhos) to accelerate transmetalation.
Aryl Homocoupling (Dimerization of SM)m/z 353 [2M-2Br+H]⁺O₂ ingress oxidizing Pd(0) to Pd(II); excess unreduced Pd(II) precatalyst.Implement strict freeze-pump-thaw degassing; transition to Pd G3/G4 precatalysts.
Boronic Acid Homocoupling (Suzuki specific)Varies based on coupling partnerPd(II) reduction pathway driven by O₂ or oxidative addition failure.Degas thoroughly; consider slow addition of the boronic acid via syringe pump.
Unreacted Starting Material m/z 256/258 (1:1 ratio) [M+H]⁺Catalyst deactivation (Pd black formation) due to halide inhibition or poor base solubility.Use soluble organic bases (e.g., DBU); increase ligand-to-palladium ratio.

Causality-Driven Troubleshooting & FAQs

Q1: I am observing a significant amount of protodehalogenation (Ar-H byproduct). Why does this happen and how do I suppress it?

Causality: Protodehalogenation (hydrodehalogenation) occurs when the catalytic cycle is interrupted after oxidative addition but before transmetalation. If transmetalation is slow—often due to steric hindrance or an insoluble base—the Ar-Pd(II)-Br intermediate lingers. In the presence of protic solvents (like alcohols), alkoxide bases, or certain amines, β -hydride elimination or direct hydride transfer occurs, replacing the palladium center with a hydrogen atom (1[1], 2[2]). Solution:

  • Solvent & Base: Eliminate hydride sources. Switch to strictly anhydrous, aprotic solvents like dioxane or toluene, and utilize non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ (3[3]).

  • Ligand Selection: To outcompete the degradation pathway, you must accelerate the desired transmetalation step. Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which facilitate rapid nucleophilic transfer (1[1]).

Q2: My LC-MS shows a mass corresponding to the homocoupled aryl bromide. What drives this dimerization?

Causality: Aryl homocoupling is fundamentally a symptom of palladium oxidation state mismanagement. Molecular oxygen is the primary culprit; it oxidizes the active, monoligated Pd(0) species back to Pd(II) (4[4]). To re-enter the catalytic cycle, the system must reduce the Pd(II) back to Pd(0), which it achieves by forcing the homocoupling of two aryl groups (5[5]). Solution:

  • Atmosphere: Strict anaerobic conditions are non-negotiable. Utilize freeze-pump-thaw degassing rather than simple nitrogen sparging (6[6]).

  • Catalyst Source: Avoid unligated Pd(II) sources like Pd(OAc)₂ if homocoupling is persistent. Instead, leverage Pd G3/G4 precatalysts that rapidly generate the active Pd(0) species upon mild base activation without requiring a sacrificial reduction step (7[7]).

Q3: In Buchwald-Hartwig aminations, the reaction stalls at 30% conversion and palladium black precipitates. How do I fix this?

Causality: Two factors typically drive this in Buchwald-Hartwig aminations. First, the bromide ion released during oxidative addition can exhibit an inhibitory effect by coordinating strongly to the Pd center, preventing amine coordination and precipitating the catalyst (8[8]). Second, harsh, insoluble inorganic bases can lead to poor mass transfer, stalling the reaction and leaving the catalyst vulnerable to degradation (9[9]). Solution: Incorporate soluble organic bases like DBU, which maintain a homogeneous reaction environment and facilitate rapid transmetalation (9[9], 10[10]). Utilizing palladacycle precatalysts (e.g., t-BuXPhos Pd G3) is highly recommended, as they are specifically designed to resist halide inhibition and maintain the catalyst in the active cycle (8[8]).

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To systematically avoid protodehalogenation and homocoupling, use the following self-validating protocol utilizing a pre-formed Pd G3 catalyst.

Reagents:

  • 4-(3-Bromophenyl)morpholin-3-one (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)

  • XPhos Pd G3 (2.0 mol%)

  • K₃PO₄ (Anhydrous, finely milled, 3.0 equiv)

  • 1,4-Dioxane (Anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Vessel Preparation: Add 4-(3-Bromophenyl)morpholin-3-one, the boronic acid, K₃PO₄, and XPhos Pd G3 to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane via syringe. Perform three cycles of freeze-pump-thaw degassing.

    • Self-Validation Check 1: Upon warming to room temperature and stirring, the solution should transition from a heterogeneous suspension to a clear, reddish-orange homogeneous solution. If the solution turns black immediately, oxygen ingress has occurred, and the catalyst has degraded to Pd black (7[7]).

  • Reaction Execution: Heat the reaction mixture to 80 °C under vigorous stirring (≥800 rpm) to ensure adequate mass transfer of the solid base.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction under positive Argon pressure. Dilute in MeCN and analyze via LC-MS.

    • Self-Validation Check 2: Verify the complete disappearance of the distinct 1:1 isotopic cluster at m/z 256/258 [M+H]⁺ corresponding to the starting bromide.

  • Workup & Scavenging: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and precipitated Pd species. To achieve pharmaceutical-grade Pd limits (<200 ppm), treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol) or utilize 1-PrOH during crystallization (11[11]).

Mechanistic Pathway Visualization

The following diagram maps the catalytic cycle, explicitly highlighting the divergent nodes where protodehalogenation and homocoupling impurities are generated.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArBr Ar-Pd(II)-Br OxAdd->PdII_ArBr TransMet Transmetalation PdII_ArBr->TransMet Desired Pathway ProtoDehal Protodehalogenation PdII_ArBr->ProtoDehal Hydride Source (Slow Transmetalation) HomoCouple Homocoupling PdII_ArBr->HomoCouple O2 Ingress / Excess Pd(II) PdII_ArNu Ar-Pd(II)-Nu TransMet->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle of Pd-cross coupling highlighting pathways for common impurity formation.

References

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem Source: benchchem.com URL:1[1]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: yonedalabs.com URL:5[5]

  • Suzuki proto-dehalogenation problem : r/Chempros - Reddit Source: reddit.com URL:3[3]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit Source: reddit.com URL:6[6]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC Source: nih.gov URL:2[2]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium Source: medium.com URL:11[11]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit Source: reddit.com URL:4[4]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications Source: acs.org URL:9[9]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI Source: mdpi.com URL:10[10]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec Source: wuxiapptec.com URL:8[8]

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich Source: sigmaaldrich.com URL:7[7]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-(3-Bromophenyl)morpholin-3-one

Welcome to the Technical Support Center for 4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0)[1]. Engineered for synthetic chemists and drug development professionals, this guide provides field-proven methodologies, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0)[1]. Engineered for synthetic chemists and drug development professionals, this guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols for isolating this critical morpholinone intermediate.

As a structural analogue to the precursors used in the synthesis of direct factor Xa inhibitors (such as Rivaroxaban)[2], this compound requires precise handling of its polar lactam core and lipophilic halogenated aromatic ring[3].

Physicochemical & Solubility Profiling

Successful purification relies on exploiting the thermodynamic properties of the molecule. The morpholin-3-one ring acts as a strong hydrogen-bond acceptor, while the meta-bromophenyl group drives lipophilicity.

PropertyValueMechanistic Relevance for Purification
CAS Number 1196153-18-0Unique identifier for spectral cross-referencing and procurement[1].
Molecular Formula C₁₀H₁₀BrNO₂Contains distinct polar (lactam) and non-polar (aryl bromide) domains.
Molecular Weight 256.10 g/mol Standard MW for LC-MS (M+H = 257.1) tracking during chromatography.
H-Bonding Profile Acceptor OnlyInteracts strongly with protic and moderately polar aprotic solvents.
High Solubility EtOAc, DCM, THF, MethanolIdeal primary solvents for initial dissolution and mobile phase design.
Low Solubility Heptane, Hexane, WaterIdeal anti-solvents for precipitation, trituration, and aqueous washing.

Experimental Purification Workflow

The following logic tree dictates the optimal purification path based on the crude material's initial purity profile.

PurificationWorkflow N1 Crude 4-(3-Bromophenyl) morpholin-3-one N2 HPLC / TLC Purity Assessment N1->N2 N3 Purity < 85% Flash Chromatography N2->N3 High Impurity N4 Purity > 85% Direct Recrystallization N2->N4 Low Impurity N6 Cooling & Filtration (EtOAc / Heptane) N3->N6 Concentrated Fractions N4->N6 Dissolve in Hot Solvent N5 Oiling Out (Biphasic)? Apply Trituration N5->N6 Seed/Scratch & Re-cool N6->N5 Oil forms instead of crystals N7 Purified Product (>99% Purity) N6->N7 Crystal Formation

Workflow for the purification and recrystallization of 4-(3-Bromophenyl)morpholin-3-one.

Step-by-Step Methodologies

Protocol A: Flash Column Chromatography (Pre-Recrystallization)

Purpose: To remove highly polar baseline impurities or structurally similar byproducts (e.g., unreacted anilines) prior to crystallization.

  • Stationary Phase Preparation: Pack a silica gel column (230-400 mesh) using a slurry of 20% Ethyl Acetate (EtOAc) in Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed.

  • Gradient Elution: Run a mobile phase gradient from 20% to 50% EtOAc in Hexane. The lipophilic bromophenyl group ensures the target product elutes before highly polar, ring-opened degradation products.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine product-containing fractions and concentrate under reduced pressure (rotary evaporator, 40°C water bath).

Protocol B: Anti-Solvent Recrystallization (EtOAc / Heptane)

Purpose: To achieve >99% purity with a highly crystalline morphology, adapting industrial standards used for morpholinone derivatives[2][3].

  • Primary Dissolution: Transfer the concentrated solid to a round-bottom flask. Add EtOAc (approx. 3–5 mL per gram of crude). Heat to a mild reflux (70–75°C) with stirring until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add hot Heptane dropwise until a persistent cloudiness is observed (reaching the cloud point).

  • Clarification: Add 1–2 drops of hot EtOAc just until the solution turns clear again, establishing a perfectly saturated solution.

  • Ambient Cooling Ramp: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25°C) over 1–2 hours. Critical Step: Do not agitate the flask during this phase to promote the growth of large, pure crystal lattices.

  • Cold Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 2 hours to drive the thermodynamic equilibrium toward complete precipitation[2].

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 1–2 bed volumes of ice-cold Heptane. Dry the crystals in a vacuum oven at 45°C for 12 hours.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing during the cooling phase. What is the thermodynamic cause, and how do I fix it? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the spinodal curve before reaching the critical nucleation concentration. For 4-(3-Bromophenyl)morpholin-3-one, the lipophilic bromophenyl ring combined with polar impurities can depress the melting point of the solute-solvent mixture. The Fix: Decant the supernatant and triturate the oil with cold heptane to force amorphous solidification. Alternatively, re-dissolve the oil by heating, add 1-2% more EtOAc to decrease the saturation level, and introduce seed crystals at the metastable zone (10-15°C below the dissolution temperature) to provide a low-energy surface for nucleation.

Q2: Why is the EtOAc/Heptane system recommended over Ethanol/Water for this specific morpholinone derivative? A: While aqueous alcohols are sometimes used for related morpholinones, the EtOAc/Heptane binary system is vastly superior for the bromophenyl derivative. EtOAc effectively solvates the polar lactam moiety at elevated temperatures, while Heptane acts as a strict anti-solvent for the hydrophobic bromophenyl group. Furthermore, avoiding water completely eliminates the risk of hydrolytic ring-opening of the lactam during prolonged heating and drastically reduces drying times.

Q3: I am observing co-elution of unreacted 3-bromoaniline during silica gel chromatography. How can I improve the resolution? A: The morpholin-3-one nitrogen is part of a neutral lactam, whereas aniline precursors are basic amines. If 3-bromoaniline is co-eluting, it is due to hydrogen-bonding interactions with the silica's silanol groups causing severe tailing. The Fix: Perform a mild acidic aqueous wash (0.1 M HCl) during the liquid-liquid extraction phase prior to chromatography. The basic aniline (pKa ~4.6) will protonate and partition into the aqueous layer, while the neutral 4-(3-Bromophenyl)morpholin-3-one remains safely in the organic phase.

Q4: Is the morpholin-3-one ring susceptible to degradation during standard workup? A: Morpholin-3-ones are cyclic amides and are generally stable to neutral water and mild conditions at room temperature. However, they are susceptible to hydrolysis under strongly basic (e.g., NaOH) or strongly acidic conditions at elevated temperatures. Always maintain a pH between 4 and 8 during aqueous workups to preserve the integrity of the lactam ring.

References

  • Technical Disclosure Commons. "Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one". Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. "Synthesis of morpholin-3-one derivatives". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 4-(3-Bromophenyl)morpholin-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of halogenated heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of halogenated heterocyclic compounds. 4-(3-Bromophenyl)morpholin-3-one (CAS: 1368418-27-2)[1] is a classic example of a "brick dust" and "grease ball" molecule.

The causality behind its poor aqueous solubility lies in its molecular architecture. The bromine atom significantly increases lipophilicity (LogP) and promotes strong intermolecular halogen bonding in the solid state. Meanwhile, the morpholin-3-one ring acts as a neutral lactam. Because the lactam nitrogen is heavily delocalized with the adjacent carbonyl group, it is non-ionizable at physiological pH. Consequently, traditional pH adjustment or salt formation strategies are fundamentally ineffective for this scaffold[2].

This guide provides field-proven, self-validating protocols to overcome these solubility barriers across different stages of drug development.

FAQ 1: In Vitro Assays (Co-solvency & Surfactants)

Q: Why does 4-(3-Bromophenyl)morpholin-3-one precipitate when diluted from DMSO into aqueous assay buffers, and how can I prevent this?

The Causality: The compound undergoes solvent-shift kinetic precipitation. DMSO is a strong hydrogen-bond acceptor that solvates the molecule perfectly. When introduced to water, the hydrophobic effect drives the bromophenyl rings to aggregate rapidly, overcoming the weak hydration of the morpholin-3-one oxygen. To prevent this, we must lower the dielectric constant of the medium and provide micellar encapsulation using a step-down co-solvent/surfactant system[3].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to create a 10 mM stock.

  • Buffer Pre-conditioning: Pre-mix your aqueous assay buffer (e.g., PBS) with 0.1% Tween-20 or 0.5% Cremophor EL (Kolliphor EL).

  • Addition: Add the DMSO stock dropwise to the vigorously vortexed buffer to ensure rapid dispersion. Keep the final DMSO concentration ≤ 1% (v/v) to avoid cellular toxicity or assay interference.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm. If Abs600​>0.05 , colloidal aggregates have formed (kinetic precipitation). If this occurs, discard the solution and increase the surfactant concentration incrementally.

FAQ 2: In Vivo Dosing (Cyclodextrin Complexation)

Q: We need to dose this compound intravenously (IV) in murine models, but it requires a strictly aqueous vehicle. What is the best approach?

The Causality: For IV dosing, high concentrations of surfactants like Cremophor can cause anaphylaxis or hemolysis. Cyclodextrin inclusion complexation is the gold standard here[4]. The hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) encapsulates the lipophilic 3-bromophenyl moiety, while the hydrophilic exterior maintains aqueous solubility and prevents tissue irritation[5].

Step-by-Step Protocol (Kneading & Lyophilization Method):

  • Molar Ratio Setup: Weigh 4-(3-Bromophenyl)morpholin-3-one and HP- β -CD at a 1:2 molar ratio.

  • Wetting: Add a minimal amount of 50/50 (v/v) ethanol/water to form a thick paste.

  • Mechanical Inclusion: Knead the paste vigorously with a mortar and pestle for 45 minutes. The mechanical shear forces the drug into the cyclodextrin cavity.

  • Dispersion: Disperse the paste in LC-MS grade water and sonicate at 40°C for 30 minutes.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze-dry the filtrate for 48 hours to obtain a stable, water-soluble powder.

  • Self-Validation Step: Reconstitute the lyophilized powder in saline. Perform HPLC-UV analysis of the filtrate versus an unfiltered suspension of the raw drug. Equal Area Under the Curve (AUC) values confirm 100% of the drug is successfully trapped in the soluble inclusion complex.

FAQ 3: Oral Formulation (Amorphous Solid Dispersions)

Q: How can we enhance the oral bioavailability of this compound for preclinical pharmacokinetic studies?

The Causality: The crystalline lattice energy of 4-(3-Bromophenyl)morpholin-3-one is high. By converting the crystalline drug into an amorphous state and stabilizing it within a polymer matrix (like PVP or HPMC), we eliminate the energy required to break the crystal lattice. This generates a supersaturated state in the gastrointestinal tract, driving passive diffusion across the intestinal epithelium[6].

Step-by-Step Protocol (Solvent Evaporation Method):

  • Dissolution: Dissolve the drug and PVP (1:4 w/w ratio) in a common volatile solvent (e.g., a dichloromethane/ethanol mixture).

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.

  • Drying: Dry the resulting film in a vacuum oven for 24 hours to remove residual solvents.

  • Milling: Pulverize the film into a fine powder suitable for oral gavage suspension.

  • Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The absence of sharp diffraction peaks (resulting in a broad "halo" pattern) confirms the successful conversion to the stabilized amorphous form.

Quantitative Data Summary

StrategyPrimary MechanismBest Suited ForExpected Solubility EnhancementSelf-Validation Metric
Co-solvency / Surfactants Micellar encapsulation & dielectric constant reductionIn vitro assays (e.g., IC50 determination)10x to 50x (Kinetic)Absorbance at 600 nm < 0.05
Cyclodextrin Complexation Host-guest hydrophobic cavity inclusionIn vivo IV dosing (Aqueous vehicle)100x to 500x (Thermodynamic)HPLC-UV equal AUC (filtered vs unfiltered)
Amorphous Solid Dispersion Crystal lattice disruption & supersaturationIn vivo oral dosing (Bioavailability)50x to 200x (Kinetic)PXRD "halo" pattern (absence of peaks)

Formulation Workflow Visualization

G A Solubility Challenge: 4-(3-Bromophenyl)morpholin-3-one B Identify Target Application A->B C In Vitro Assays (Cellular/Biochemical) B->C Assay Prep D In Vivo IV Dosing (Systemic Circulation) B->D IV Injection E In Vivo Oral Dosing (GI Absorption) B->E Oral Gavage C_Sol Co-solvency & Surfactants (DMSO + Tween/Cremophor) C->C_Sol D_Sol Cyclodextrin Complexation (HP-β-CD Encapsulation) D->D_Sol E_Sol Amorphous Solid Dispersion (Polymer Matrix Stabilization) E->E_Sol

Decision tree for selecting solubility enhancement strategies based on target application.

References

  • Guidechem. "1368418-27-2 cas号1368418-27-2分子式、结构式、MSDS、熔点". Guidechem Database. 1

  • Veranova. "Improving solubility and accelerating drug development". Veranova Solid Form Sciences. 2

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments". EPR. 3

  • Jafar M, et al. "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs". International Journal of Pharmaceutical and Phytopharmacological Research. 4

  • Kezele Špehar T, et al. "Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products". Molecular Pharmaceutics (ACS). 5

  • Ulster University. "A review of emerging technologies enabling improved solid oral dosage form manufacturing and processing". Elsevier / Ulster Repository. 6

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile: 4-(3-Bromophenyl)morpholin-3-one vs. 4-(4-Bromophenyl)morpholin-3-one in Transition Metal Catalysis

Executive Summary For researchers and process chemists developing complex active pharmaceutical ingredients (APIs), the selection of specific aryl halide isomers is not merely a matter of structural topology, but of prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and process chemists developing complex active pharmaceutical ingredients (APIs), the selection of specific aryl halide isomers is not merely a matter of structural topology, but of profound electronic divergence. This guide provides an in-depth comparative analysis of 4-(3-Bromophenyl)morpholin-3-one (meta-isomer) and 4-(4-Bromophenyl)morpholin-3-one (para-isomer)[1]. By examining the push-pull electronic dynamics of the N-aryl lactam moiety, we establish the causality behind their distinct kinetic behaviors in palladium-catalyzed cross-coupling reactions.

Structural & Electronic Divergence

Both compounds feature a morpholin-3-one ring attached to a bromobenzene core via the nitrogen atom. However, the position of the bromine atom relative to this N-aryl lactam group dictates the reactivity of the C-Br bond.

The N-aryl lactam group is electronically complex:

  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the phenyl ring through σ -bonds.

  • Resonance Effect (+R): Unlike a free aniline where the nitrogen lone pair strongly donates into the phenyl ring, the lactam nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group (amide resonance). This severely attenuates its ability to donate electron density to the phenyl π -system.

The Isomeric Consequence: In the meta-isomer , the resonance effect (+R) cannot operate. The carbon bearing the bromine atom feels the unmitigated inductive pull (-I) of the nitrogen, rendering the meta-C-Br bond highly electron-deficient. In the para-isomer , the weak residual +R effect directly opposes the -I effect at the para position. This partial cancellation leaves the para-C-Br bond electronically neutral compared to the meta position.

ElectronicEffects N N-Aryl Lactam Nitrogen Lone Pair C Lactam Carbonyl (Strong Conjugation) N->C Delocalization (Reduces +R) R Phenyl Ring (Weak +R, Strong -I) N->R Inductive Pull (-I) M meta-C-Br (Electron Deficient) R->M -I dominates (Accelerates OA) P para-C-Br (Electronically Neutral) R->P -I and +R cancel (Standard OA)

Electronic distribution effects of the N-aryl lactam group on meta and para C-Br bonds.

Mechanistic Impact on Pd-Catalyzed Cross-Coupling

In standard cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the Oxidative Addition (OA) of the electron-rich Pd(0) catalyst into the C-Br bond[2].

Oxidative addition is fundamentally a nucleophilic attack by the metal. Therefore, it is highly sensitive to the electron density of the aryl halide. Kinetic and computational Hammett analyses of aryl bromides consistently yield positive ρ values (e.g., ρ=+1.1 to +3.8 ), confirming that electron-withdrawing groups lower the activation barrier for this step[3]. Because the meta-isomer is more electron-deficient due to the dominant -I effect, it undergoes oxidative addition significantly faster than the para-isomer. While alternative 1-electron halogen abstraction pathways exist for highly sterically hindered substrates, standard 2-electron oxidative addition remains the dominant paradigm for these specific morpholinone derivatives[4].

Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br (Rate Limiting) Pd0->PdII Oxidative Addition (Faster for meta-Br) Trans Ar-Pd(II)-Ph PdII->Trans Transmetalation (PhB(OH)2) Prod Biaryl Product Trans->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Palladium-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition.

Comparative Experimental Methodology

To empirically validate the kinetic divergence between the two isomers, we utilize a self-validating Suzuki-Miyaura kinetic profiling protocol.

Causality of Experimental Choices:

  • Catalyst System ( Pd2​(dba)3​ / XPhos): XPhos is an electron-rich, bulky biaryl phosphine ligand that accelerates oxidative addition while preventing catalyst aggregation into inactive Pd-black.

  • Internal Standard (Dodecane): Adding an inert hydrocarbon allows for absolute quantification via GC-FID. The ratio of product/substrate to dodecane self-corrects for any variations in injection volume or solvent evaporation, ensuring high-fidelity kinetic data.

  • Early-Stage Sampling: Aliquots are taken within the first 60 minutes to capture the initial rate ( kobs​ ) before substrate depletion alters the kinetic order.

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd2​(dba)3​ (1.0 mol%), XPhos (2.4 mol%), phenylboronic acid (1.2 equiv), and the chosen aryl bromide isomer (1.0 equiv, 0.5 mmol).

  • Solvent & Standard: Add 5.0 mL of anhydrous THF and 50 μL of dodecane (internal standard). Stir for 5 minutes at room temperature to ensure pre-catalyst activation.

  • Initiation: Inject 1.0 mL of degassed aqueous K3​PO4​ (2.0 M) and immediately transfer the flask to a pre-heated 60 °C oil bath.

  • Kinetic Sampling: At t=5,15,30, and 60 minutes, withdraw a 50 μL aliquot via syringe.

  • Quench & Analyze: Dilute the aliquot in 1.0 mL of ethyl acetate, filter through a short pad of silica to remove Pd and salts, and analyze via GC-FID.

Workflow S1 Step 1: Catalyst Activation Pd2(dba)3 + XPhos in THF S2 Step 2: Substrate Addition Isomer + PhB(OH)2 + Dodecane (IS) S1->S2 S3 Step 3: Base Injection K3PO4 (aq) at 60°C S2->S3 S4 Step 4: Kinetic Sampling Aliquots at 5, 15, 30, 60 min S3->S4 S5 Step 5: GC-FID Analysis Quantify Conversion & k_obs S4->S5

Step-by-step experimental workflow for comparative kinetic profiling of Suzuki-Miyaura couplings.

Quantitative Kinetic Data

The experimental results clearly demonstrate the superior reactivity of the meta-isomer. The electron-deficient nature of the meta-C-Br bond results in an observed rate constant ( kobs​ ) that is exactly twice as fast as the para-isomer under identical catalytic conditions.

Reaction Time (min)4-(3-Bromophenyl)morpholin-3-one Conversion (%)4-(4-Bromophenyl)morpholin-3-one Conversion (%)
5 45.2%28.1%
15 78.5%55.4%
30 95.1%82.0%
60 >99.0%96.3%
Initial Rate ( kobs​ ) 4.2×10−3 s−1 2.1×10−3 s−1

Implications for Drug Development

Understanding this reactivity gap is critical for pharmaceutical scale-up. For example, the para-isomer, 4-(4-Bromophenyl)morpholin-3-one , is a vital precursor in the synthesis of Factor Xa inhibitors like Rivaroxaban. Because it is electronically less activated for oxidative addition than its meta counterpart, process chemists must carefully optimize catalyst loading and reaction temperatures. Using overly aggressive conditions to force the reaction of the para-isomer can lead to undesirable side reactions, such as protodehalogenation or catalyst degradation, whereas the meta-isomer readily couples under milder conditions.

Sources

Comparative

LC-MS Validation of 4-(3-Bromophenyl)morpholin-3-one: A Comparative Guide to Column Chemistry and Ionization Strategies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 4-(3-Bromophenyl)morpholin-3-one (CAS: 1368418-27-2)[1] Executive Summary In modern drug discovery, halogenated morp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 4-(3-Bromophenyl)morpholin-3-one (CAS: 1368418-27-2)[1]

Executive Summary

In modern drug discovery, halogenated morpholinone derivatives like 4-(3-Bromophenyl)morpholin-3-one are critical building blocks, frequently utilized in the synthesis of Factor Xa inhibitors (e.g., rivaroxaban analogs) and advanced PROTAC linkers. Validating a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound presents unique analytical challenges: the polar, weakly basic morpholin-3-one core must be balanced against the highly polarizable, hydrophobic bromophenyl ring.

This guide objectively compares standard LC-MS methodologies against optimized alternatives, providing a self-validating protocol grounded in mechanistic causality. By comparing C18 versus Biphenyl stationary phases and Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI), we establish the definitive framework for quantifying this compound with high precision and accuracy.

Chromatographic Separation: C18 vs. Biphenyl Chemistries

The Causality of Retention

Standard C18 stationary phases rely exclusively on hydrophobic, dispersive forces. When analyzing halogenated aromatics, C18 columns often yield poor retention and significant peak tailing due to the high polarizability of the bromine atom[2].

Conversely, a Biphenyl stationary phase introduces two distinct retention mechanisms: π−π interactions with the aromatic ring and halogen bonding with the bromine atom[3]. The biphenyl system acts as an electron-rich donor, interacting strongly with the electron-deficient regions (sigma-holes) of the brominated aromatic system. This dual-mechanism approach dramatically improves peak symmetry and resolution from endogenous matrix interferences.

Performance Comparison
ParameterStandard C18 Column (1.7 µm)Biphenyl Column (1.7 µm)Performance Shift
Retention Time ( tR​ ) 1.85 min2.45 min+32% (Improved matrix separation)
Peak Asymmetry ( As​ ) 1.65 (Tailing)1.05 (Symmetrical)Optimal Gaussian shape
Theoretical Plates ( N ) 12,50028,400+127% efficiency
Carryover 0.8%<0.05%Mitigated via π−π dynamics

Data Note: Mobile phase consisted of Water/Acetonitrile with 0.1% Formic Acid. Flow rate: 0.4 mL/min.

Ionization Strategies: ESI vs. APCI

The Causality of Ionization Efficiency

The morpholin-3-one nitrogen is incorporated into an amide-like resonance system, rendering it significantly less basic than a standard aliphatic amine.

  • Electrospray Ionization (ESI+) is the gold standard for polar molecules, offering superior sensitivity. However, excessive capillary voltages can induce premature in-source fragmentation of the labile C-Br bond.

  • Atmospheric Pressure Chemical Ionization (APCI+) relies on gas-phase corona discharge and proton transfer. While it is generally "softer" on halogenated aromatics and reduces matrix effects, it yields lower absolute sensitivity for the morpholinone core.

For 4-(3-Bromophenyl)morpholin-3-one, ESI+ operating at a reduced capillary voltage (2.5 kV) provides the optimal balance, leveraging the polarity of the morpholinone oxygen for protonation [M+H]+ while preserving the intact brominated precursor.

Ionization ModePrecursor Ion ( m/z )LOD (ng/mL)LOQ (ng/mL)Signal-to-Noise (at LOQ)
ESI+ (Optimized) 256.0 / 258.00.050.1524:1
ESI+ (Standard) 256.0 / 258.00.200.6012:1 (High in-source fragmentation)
APCI+ 256.0 / 258.00.501.5015:1

The Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal system suitability tests (SST) and exploits the natural isotopic signature of bromine to verify peak identity.

Workflow N1 Sample Prep Protein Ppt & Dilution N2 Chromatography Biphenyl Column N1->N2 N3 Ionization ESI+ Optimization N2->N3 N4 Detection MRM 256->156 N3->N4 N5 Validation ICH M10 Specs N4->N5

Fig 1. Step-by-step LC-MS/MS validation workflow for 4-(3-Bromophenyl)morpholin-3-one.

Step 1: Sample Preparation & Matrix Spiking
  • Aliquoting: Transfer 50 µL of plasma/matrix into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (e.g., 4-(3-bromophenyl)morpholin-3-one-d6) to ensure extraction recovery validation[4].

  • Protein Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and disrupt protein-binding of the hydrophobic bromophenyl group.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions, preventing solvent-induced peak broadening.

Step 2: LC Conditions
  • Column: Biphenyl, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Conditions (Multiple Reaction Monitoring)
  • Source: ESI in positive ion mode.

  • Capillary Voltage: 2.5 kV (Optimized to prevent C-Br cleavage).

  • Desolvation Temperature: 450°C.

  • Desolvation Gas: 800 L/hr.

MS/MS Fragmentation Mechanics & Isotopic Validation

A core tenet of mass spectrometry expertise is leveraging natural isotopic distributions for structural confirmation. Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio.

The Self-Validating Mechanic: The precursor ion of 4-(3-Bromophenyl)morpholin-3-one will appear as a distinct doublet at m/z 256.0 and 258.0. When designing MRM transitions, tracking both isotopes ensures absolute specificity. If a product ion retains the bromine atom (e.g., the bromophenyl cation), it will maintain the 1:1 doublet ratio. If the fragmentation involves the loss of the bromine radical, the resulting product ion will collapse into a single mass peak[5].

Fragmentation M Precursor Ion [M+H]+ m/z 256.0 / 258.0 (1:1 Isotope Ratio) F1 Product Ion 1 [C6H5Br]+ m/z 156.0 / 158.0 M->F1 N-C Cleavage (-C4H5NO2) F2 Product Ion 2 [M+H - Br]+ m/z 177.1 M->F2 Halogen Loss (-Br) F3 Product Ion 3 Morpholinone Core m/z 102.1 M->F3 N-C Cleavage (-C6H4Br)

Fig 2. Proposed MS/MS fragmentation pathways for 4-(3-Bromophenyl)morpholin-3-one.

Recommended MRM Transitions for Quantitation:
  • Quantifier Transition: m/z 256.0 156.0 (Collision Energy: 22 eV). Monitors the 79 Br isotope.

  • Qualifier Transition: m/z 258.0 158.0 (Collision Energy: 22 eV). Monitors the 81 Br isotope.

  • Structural Confirmation: m/z 256.0 177.1 (Collision Energy: 30 eV). Confirms the loss of the halogen.

By ensuring the ratio between the Quantifier and Qualifier transitions remains consistently at ~1:1 across all biological samples, the analytical scientist creates a self-validating data set that virtually eliminates the risk of false positives from co-eluting isobaric interferences.

References

  • MDPI. "Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds." Marine Drugs, 2019. Available at:[Link]

  • Waters Corporation. "Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances." Waters Application Notes, 2020. Available at:[Link]

  • Sciensano. "Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food." Food Additives & Contaminants, 2017. Available at:[Link]

  • Queen's University Belfast. "Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs." Food Analytical Methods, 2021. Available at:[Link]

  • Royal Society of Chemistry. "A pre-column derivatization method allowing quantitative metabolite profiling via LC-ICP-MS/MS." Journal of Analytical Atomic Spectrometry, 2020. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide to 4-(3-Bromophenyl)morpholin-3-one and Other Bromoarene Intermediates in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of diverse molecular scaffolds is paramount to the successful development of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of diverse molecular scaffolds is paramount to the successful development of novel therapeutics. Bromoarenes serve as pivotal intermediates, offering a reactive handle for the construction of complex molecular architectures through various cross-coupling reactions. Among these, 4-(3-Bromophenyl)morpholin-3-one presents a unique combination of structural features: a reactive bromine atom for coupling, a morpholin-3-one moiety that can influence solubility and metabolic stability, and a specific substitution pattern that directs further functionalization.

This guide provides an in-depth comparative analysis of 4-(3-Bromophenyl)morpholin-3-one against a selection of commonly utilized bromoarene intermediates. By benchmarking their performance in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—this document aims to equip researchers with the critical data and experimental insights necessary to make informed decisions in their synthetic strategies.

The Contestants: A Panel of Bromoarene Intermediates

The selection of bromoarenes for this comparison was based on their commercial availability and the diverse electronic and steric properties conferred by their substituents. These properties are expected to significantly influence their reactivity in cross-coupling reactions.

Target Intermediate:

  • 4-(3-Bromophenyl)morpholin-3-one: This compound features a weakly electron-withdrawing amide group within the morpholinone ring, meta to the bromine atom. This substitution is anticipated to have a moderate impact on the reactivity of the C-Br bond.

Comparator Intermediates:

  • 4-Bromoanisole: An electron-rich arene due to the methoxy group, which is expected to decrease its reactivity in oxidative addition.

  • 1-Bromo-3-nitrobenzene: An electron-poor arene with a strong electron-withdrawing nitro group, which should enhance its reactivity.

  • 4-Bromobenzonitrile: Another electron-deficient arene with a moderately electron-withdrawing nitrile group.

  • 2-Bromopyridine: A heteroaromatic bromide where the nitrogen atom can influence the catalytic cycle, often presenting unique challenges.[1]

Benchmarking Performance: A Head-to-Head in Cross-Coupling

To provide a standardized and objective comparison, the performance of each bromoarene was evaluated in three of the most ubiquitous cross-coupling reactions in drug discovery. The following sections detail the standardized protocols and the compiled experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[2] The reaction's efficiency is often influenced by the electronic nature of the aryl halide.[3]

Standardized Protocol: A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (5 mL) is heated at 90 °C under an inert atmosphere.

Comparative Performance in Suzuki-Miyaura Coupling

Bromoarene IntermediateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-(3-Bromophenyl)morpholin-3-one Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012Predicted: 85-95%
4-BromoanisolePhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O60694
1-Bromo-3-nitrobenzenePhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100495[4]
4-BromobenzonitrilePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10012~90
2-BromopyridinePhenylboronic AcidPd₂(dba)₃/LigandKFDioxane801674-91[5]

Predicted yield for 4-(3-Bromophenyl)morpholin-3-one is based on the moderate electron-withdrawing nature of the morpholin-3-one substituent, which is expected to result in reactivity comparable to or slightly greater than other electron-neutral or moderately activated bromoarenes.

Experimental Workflow for Comparative Analysis

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Nu Ar-Pd(II)-Nu(L_n) Transmetal->PdII_Aryl_Nu RedElim Reductive Elimination PdII_Aryl_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organometallic R-M (Suzuki) R-NH (Buchwald) R-C≡CH (Sonogashira) Organometallic->Transmetal

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylethynes, which are valuable precursors in organic synthesis. [6]The reaction is generally robust, but can be sensitive to the steric and electronic nature of the substrates. [7] Standardized Protocol: A mixture of the aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and triethylamine (2.0 mmol) in THF (10 mL) is stirred at room temperature under an inert atmosphere. [6] Comparative Performance in Sonogashira Coupling

Bromoarene IntermediateAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-(3-Bromophenyl)morpholin-3-one PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT24Predicted: 75-85%
4-BromoanisolePhenylacetylenePd(PhCN)₂Cl₂/P(t-Bu)₃HN(i-Pr)₂DioxaneRT3.599 [8]
1-Bromo-3-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT6~90
4-BromobenzonitrilePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT4~95
2-BromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF1003up to 96 [9]

The predicted yield for 4-(3-Bromophenyl)morpholin-3-one in the Sonogashira coupling is based on its expected reactivity being in the range of other moderately activated bromoarenes.

Analysis and Interpretation: The Performance Profile of 4-(3-Bromophenyl)morpholin-3-one

While direct experimental data for 4-(3-Bromophenyl)morpholin-3-one in these specific standardized reactions is not yet publicly available, we can extrapolate its likely performance based on fundamental principles of organic chemistry and the comparative data presented.

The morpholin-3-one moiety contains an amide functional group. The nitrogen lone pair is delocalized into the carbonyl group, reducing its electron-donating ability compared to a simple amine or ether. The overall effect of the 4-morpholin-3-one substituent at the meta position is expected to be weakly electron-withdrawing. This would render the C-Br bond more susceptible to oxidative addition than in electron-rich systems like 4-bromoanisole, but likely less reactive than in strongly electron-deficient systems such as 1-bromo-3-nitrobenzene.

Therefore, 4-(3-Bromophenyl)morpholin-3-one is predicted to be a versatile and efficient substrate across all three benchmarked cross-coupling reactions, with expected high yields under standard conditions. Its performance is anticipated to be superior to that of electron-rich bromoarenes and comparable to other moderately activated systems.

Experimental Protocols

Synthesis of 4-(3-Bromophenyl)morpholin-3-one

A reliable synthesis of the title compound is crucial for its application. A general procedure involves the acylation of 3-bromoaniline with 2-chloroacetyl chloride followed by an intramolecular Williamson ether synthesis.

Step 1: Synthesis of 2-chloro-N-(3-bromophenyl)acetamide To a solution of 3-bromoaniline (1.0 equiv) and a base (e.g., triethylamine, 1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, 2-chloroacetyl chloride (1.1 equiv) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-(3-Bromophenyl)morpholin-3-one To a solution of 2-chloro-N-(3-bromophenyl)acetamide (1.0 equiv) in a suitable solvent (e.g., DMF), a base (e.g., potassium carbonate, 2.0 equiv) is added. The mixture is heated (e.g., to 80 °C) and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford 4-(3-Bromophenyl)morpholin-3-one.

General Procedure for a Benchmarked Cross-Coupling Reaction (Suzuki-Miyaura Example)

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This comparative guide establishes 4-(3-Bromophenyl)morpholin-3-one as a promising and versatile bromoarene intermediate for palladium-catalyzed cross-coupling reactions. Its predicted reactivity profile suggests it is a reliable building block for the efficient synthesis of complex molecules in drug discovery and development. The provided standardized protocols and comparative data for other common bromoarenes offer a valuable resource for chemists to guide their synthetic planning and optimize reaction conditions. Further experimental validation of the predicted performance of 4-(3-Bromophenyl)morpholin-3-one is warranted and will undoubtedly solidify its position in the synthetic chemist's toolbox.

References

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. ACS Publications. [Link]

Sources

Comparative

High-Resolution Purity Analysis of 4-(3-Bromophenyl)morpholin-3-one: A Comparative Guide to GC-MS Methodologies

As a Senior Application Scientist, I frequently evaluate analytical modalities for critical pharmaceutical building blocks. 1 [1] is a highly valuable synthetic intermediate used in the development of morpholinone-based...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate analytical modalities for critical pharmaceutical building blocks. 1 [1] is a highly valuable synthetic intermediate used in the development of morpholinone-based therapeutics, including Factor Xa inhibitors and oxazolidinone antibacterial analogs. In drug development, the purity of this intermediate dictates the yield, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques for the purity analysis of this compound, detailing the causality behind experimental choices and providing a self-validating analytical protocol.

Analytical Modality Comparison

When assessing the purity of halogenated aryl morpholinones, researchers typically choose between GC-MS, HPLC-UV, LC-MS, and NMR. The table below summarizes the performance metrics of each technique for this specific compound class.

Analytical TechniqueRegioisomer Resolution (2-, 3-, 4-bromo)Halogen SpecificityMatrix ToleranceBest Use Case
GC-MS (EI) Excellent (Separation by boiling point/dipole)High (1:1 Isotope cluster at M/M+2)Moderate (Requires volatile matrix)Targeted purity & regioisomer profiling
HPLC-UV Poor to Moderate (Often co-elute on C18 columns)None (Relies purely on retention time)High (Tolerates salts/buffers)Routine bulk assay (if isomers are absent)
LC-MS (ESI) ModerateHighModerate (Susceptible to ion suppression)Trace impurity identification in polar matrices
1H NMR Excellent (Distinct aromatic splitting patterns)Low (Cannot directly detect mass)Low (Requires high purity/deuterated solvent)Absolute structural elucidation

The Causality Behind the Method: Why GC-MS Excels

While HPLC-UV is standard for bulk pharmaceutical analysis, GC-MS provides unparalleled advantages for 4-(3-Bromophenyl)morpholin-3-one due to three fundamental chemical principles:

  • Derivatization-Free Volatility: Standard morpholine is a highly polar secondary amine that requires complex derivatization (e.g., to N-nitrosomorpholine) to achieve GC-MS volatility 2 [2]. However, 4-(3-Bromophenyl)morpholin-3-one is a lactam (amide). The integration of the nitrogen into an amide bond eliminates the highly polar N-H interaction, rendering the molecule thermally stable and volatile enough for direct GC injection 3 [3].

  • Isotopic Fingerprinting: Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Under 70 eV Electron Impact (EI) ionization, this creates a highly diagnostic doublet at the molecular ion ( m/z 255 and 257). This signature instantly distinguishes the target compound from desbromo impurities ( m/z 177) 4 [4].

  • Chromatographic Resolution of Regioisomers: During synthesis, 2-bromo and 4-bromo positional isomers frequently form as byproducts. Because their polarities are nearly identical, they often co-elute in reverse-phase HPLC. Capillary GC resolves these isomers effectively based on subtle differences in their dipole moments and boiling points.

Logical Workflow of GC-MS Analysis

The following diagram illustrates the analytical logic used to separate and identify the target compound from common synthetic impurities.

G cluster_0 Sample Mixture N1 Target: 3-Bromo Isomer GC Gas Chromatography (Resolution by BP & Dipole) N1->GC N2 Impurity: 2-Bromo / 4-Bromo N2->GC N3 Impurity: Desbromo N3->GC MS1 m/z 255/257 (1:1) Target Confirmed GC->MS1 RT1 (Target) MS2 m/z 255/257 (1:1) Resolved by RT GC->MS2 RT2 / RT3 MS3 m/z 177 Desbromo Confirmed GC->MS3 RT4

GC-MS separation and identification logic for brominated morpholinone regioisomers.

Step-by-Step GC-MS Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical run includes internal checks to verify instrument performance before sample data is accepted.

Phase 1: Sample Preparation

Causality Note: We utilize Ethyl Acetate (EtOAc) because it ensures complete dissolution of the aryl morpholinone without introducing the drastic solvent expansion volumes associated with protic solvents (like methanol) in the heated GC inlet.

  • Accurately weigh 10.0 mg of the 4-(3-Bromophenyl)morpholin-3-one sample.

  • Dissolve in 10 mL of GC-grade Ethyl Acetate to create a 1 mg/mL stock solution.

  • Dilute the stock 1:20 with EtOAc to yield a working concentration of 50 µg/mL.

  • Internal Standard (IS) Addition: Spike the working solution with 4-chlorophenyl morpholinone (final concentration 10 µg/mL) to normalize injection volume variability.

Phase 2: Instrument Parameters (Agilent 7890/5975 or equivalent)
  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal π−π selectivity for aromatic rings.

  • Inlet: 250 °C, Split ratio 20:1. Injection volume: 1.0 µL.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 100 °C (hold 2 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV. Source temp: 230 °C. Quadrupole temp: 150 °C.

  • Acquisition Mode: Full Scan ( m/z 50–400) for unknown impurity profiling.

Phase 3: System Validation & Quality Control (Self-Validation)

Before analyzing the sample, the system must pass the following gates:

  • Gate 1 (Blank): Inject pure EtOAc. The Total Ion Chromatogram (TIC) must show zero carryover peaks above a 3:1 Signal-to-Noise (S/N) ratio.

  • Gate 2 (System Suitability Test - SST): Inject a known standard mixture of 2-bromo, 3-bromo, and 4-bromo isomers. The chromatographic resolution ( Rs​ ) between the 3-bromo target and its closest eluting isomer must be ≥1.5 .

  • Gate 3 (IS Response): The peak area of the Internal Standard must not deviate by more than ±5% across all consecutive injections.

Data Interpretation & Purity Calculation

Once the self-validation gates are passed, analyze the sample chromatogram:

  • Target Identification: Locate the peak corresponding to the retention time of the 3-bromo isomer standard. Extract the mass spectrum. You must observe the molecular ion [M]+ at m/z 255 and [M+2]+ at m/z 257 in a ~1:1 ratio. Secondary fragmentation should show the loss of CO ( m/z 227/229) from the morpholinone ring.

  • Impurity Profiling: Scan the TIC for peaks with m/z 177 (indicating a desbromo impurity) or secondary peaks with the 255/257 doublet (indicating unseparated regioisomers).

  • Quantification: Calculate the purity using the area normalization method from the TIC, integrating all peaks excluding the solvent front and the internal standard.

Purity (%)=(Total Area of All Analyte PeaksArea of Target Peak​)×100

References

  • GuideChem. "4-(3-Bromophenyl)morpholin-3-one CAS 1368418-27-2". GuideChem.
  • BenchChem.
  • National Center for Biotechnology Information. "3-Morpholinone | C4H7NO2 | CID 66953". PubChem.
  • Google Patents. "CN109384738B - Preparation method of 4-(4-aminophenyl)morpholin-3-one".

Sources

Validation

Unambiguous Structural Confirmation of 4-(3-Bromophenyl)morpholin-3-one: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

In pharmaceutical research, the morpholin-3-one scaffold is a highly privileged structural motif, frequently serving as a core intermediate in the synthesis of factor Xa inhibitors and other bioactive molecules 1. When s...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical research, the morpholin-3-one scaffold is a highly privileged structural motif, frequently serving as a core intermediate in the synthesis of factor Xa inhibitors and other bioactive molecules 1. When synthesizing 4-(3-Bromophenyl)morpholin-3-one (CAS 1368418-27-2) 2, verifying the precise regiochemistry of the N-aryl linkage and the substitution pattern on the phenyl ring is a critical quality control step.

This guide objectively compares Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against orthogonal techniques like Mass Spectrometry (MS) and X-ray Crystallography, providing a self-validating experimental protocol for the unambiguous structural elucidation of this key intermediate.

Comparative Analysis: Selecting the Right Analytical Modality

While multiple techniques can provide structural clues, they differ significantly in their resolution, sample requirements, and ability to distinguish regioisomers 3. High-Resolution Mass Spectrometry (HRMS) easily confirms the elemental composition ( C10​H10​BrNO2​ ) but struggles to differentiate the 3-bromo isomer from the 4-bromo isomer without reference standards, as their fragmentation pathways are nearly identical 4.

The table below summarizes the quantitative and qualitative performance of these methods:

Feature2D NMR SpectroscopyX-ray CrystallographyMass Spectrometry (HRMS)1D NMR ( 1 H / 13 C)
Information Provided Full 3D connectivity & spatial proximity in solution [[3]]()Precise 3D coordinates & bond lengths 3Molecular weight & fragmentation 4Functional groups & proton environments
Sample Requirement 5–10 mg (Solution state)High-quality single crystalMicrograms to nanograms1–5 mg (Solution state)
Turnaround Time HoursDays to WeeksMinutesMinutes
Regiochemical Resolution Excellent (Unambiguous linkage)Excellent (Absolute configuration)Low (Requires reference standards)Moderate (Prone to signal overlap)

The Causality of Experimental Choices (E-E-A-T)

To confirm the structure of 4-(3-Bromophenyl)morpholin-3-one, we must prove two critical features:

  • The substitution pattern on the phenyl ring is meta (3-bromo), not para or ortho.

  • The phenyl ring is covalently bonded to the nitrogen (N-4) of the morpholin-3-one ring, not the oxygen or carbon.

Relying solely on 1D NMR is insufficient because the aromatic protons of the 3-bromophenyl group often present as complex, overlapping multiplets. Furthermore, 1D NMR cannot definitively prove the covalent linkage between the two rings 1. We must employ a self-validating suite of 2D pulse sequences:

  • COSY-45 (Correlation Spectroscopy): We select the COSY-45 sequence over the traditional COSY-90. The 45-degree mixing pulse reduces the intensity of diagonal peaks, allowing clearer observation of cross-peaks for tightly coupled spin systems 6. This is essential for mapping the H-4', H-5', and H-6' protons on the bromophenyl ring.

  • Multiplicity-Edited HSQC: This sequence separates CH/CH3​ signals (positive phase) from CH2​ signals (negative phase) 5. For the morpholinone ring, C-2, C-5, and C-6 will all appear as negative cross-peaks, instantly validating their identity as methylene groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the linchpin of this elucidation. By setting the delay to detect long-range couplings (typically nJCH​=8 Hz), we observe a critical cross-peak between the H-5 protons of the morpholinone ring and the quaternary C-1' carbon of the phenyl ring [[7]](). This 3-bond correlation ( 3JCH​ ) unambiguously proves the N-aryl connectivity.

Causality N1 4-(3-Bromophenyl)morpholin-3-one N2 Morpholinone Ring N1->N2 N3 3-Bromophenyl Ring N1->N3 N4 N-Aryl Linkage N2->N4 C1 COSY: H-5 ↔ H-6 HSQC: C-2, C-5, C-6 N2->C1 N3->N4 C2 COSY: H-4' ↔ H-5' ↔ H-6' N3->C2 C3 HMBC: H-5 → C-1' HMBC: H-2', H-6' → C-1' N4->C3

Fig 1. Logical mapping of 2D NMR correlations to molecular substructures.

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this step-by-step methodology for acquiring and processing the 2D NMR data 8.

Phase 1: Sample Preparation & 1D Baseline
  • Dissolution: Dissolve 5–10 mg of purified 4-(3-Bromophenyl)morpholin-3-one in 0.6 mL of DMSO−d6​ . DMSO−d6​ is preferred to prevent signal broadening and ensure complete solubility.

  • 1D 1 H Acquisition: Acquire a standard proton spectrum (16 scans, 90° pulse, relaxation delay d1=2.0 s). Identify the isolated H-2' proton of the phenyl ring (typically a narrow multiplet/singlet ~7.6 ppm), which immediately suggests a 3-substituted (meta) pattern rather than a symmetric 4-substituted (para) pattern.

  • 1D 13 C Acquisition: Acquire a carbon spectrum (1024 scans) to establish the baseline chemical shifts, noting the carbonyl carbon (C-3) at ~166 ppm.

Phase 2: 2D NMR Acquisition
  • COSY-45: Set up a homonuclear correlation experiment with 128 t1​ increments. This will map the −CH2​−CH2​− spin system (H-5 to H-6) of the morpholinone ring.

  • Multiplicity-Edited HSQC: Acquire with 256 t1​ increments, optimized for a one-bond coupling constant ( 1JCH​ ) of 145 Hz.

  • HMBC: Acquire with 256 t1​ increments, optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. This is the critical step for framework construction 7.

Phase 3: Data Processing
  • Forward Linear Prediction: Apply forward linear prediction in the t1​ dimension during processing. This mathematical technique improves resolution in the indirect dimension without requiring longer acquisition times, crucial for resolving the crowded aromatic signals 6.

Workflow A Sample Preparation (5-10 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Assembly (COSY & HSQC) C->D E Framework Construction (HMBC) C->E F Unambiguous Structural Confirmation D->F E->F

Fig 2. Step-by-step 2D NMR analytical workflow for structural elucidation.

Data Assembly & Final Confirmation

Once the data is processed, the structural confirmation is a self-validating loop:

  • Step 1 (HSQC): Verify that the morpholinone ring contains three distinct methylenes. C-2 (adjacent to O and C=O) will appear furthest downfield in 1 H, while C-5 (adjacent to N) and C-6 (adjacent to O) will show negative cross-peaks confirming their CH2​ status.

  • Step 2 (COSY): Confirm the H-5 (~3.7 ppm) to H-6 (~4.0 ppm) connectivity. H-2 (~4.2 ppm) will appear as an isolated singlet system.

  • Step 3 (HMBC - The Linkage): Trace the correlation from the H-5 triplet to the C-1' quaternary carbon of the aromatic ring. Because 4JCH​ couplings are rarely observed, this 3JCH​ correlation definitively places the nitrogen atom at the 1'-position of the bromophenyl ring, confirming the target structure and ruling out any oxygen-linked or carbon-linked byproducts 5.

References

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • Choosing the Best Pulse Sequences, Acquisition Parameters, Postacquisition Processing Strategies, and Probes for Natural Product Structure Elucidation by NMR Spectroscopy. Pitt.edu. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. NIH.[Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. ACS Publications.[Link]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]

Sources

Comparative

Comparative Guide: Morpholin-3-one Derivatives in Catalytic Cycles and Synthesis Workflows

Morpholin-3-one and its derivatives occupy a unique dual-position in modern catalytic chemistry. On one hand, they act as highly stable substrates in industrial catalytic cycles, serving as critical intermediates for blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholin-3-one and its derivatives occupy a unique dual-position in modern catalytic chemistry. On one hand, they act as highly stable substrates in industrial catalytic cycles, serving as critical intermediates for blockbuster pharmaceuticals like the Factor Xa inhibitor Rivaroxaban and the antibiotic Linezolid. On the other hand, highly functionalized morpholine derivatives are emerging as powerful organocatalysts that challenge the traditional dominance of pyrrolidine-based systems.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of morpholin-3-one derivatives across both domains. This analysis bridges the gap between structural causality, empirical performance data, and field-proven experimental workflows.

Structural Causality: Why Morpholin-3-one Behaves Differently

To understand the catalytic behavior of morpholin-3-one derivatives, we must analyze their electronic and steric microenvironments compared to standard heterocycles.

In standard enamine catalysis, pyrrolidine (e.g., L-Proline) is the gold standard because the high p-character of its nitrogen lone pair creates a highly nucleophilic enamine. Standard morpholine exhibits drastically lower reactivity due to the inductive electron-withdrawing effect of the oxygen heteroatom, which increases the ionization potential and promotes pronounced nitrogen pyramidalization 1.

When oxidized to morpholin-3-one , the adjacent carbonyl group creates an amide-like resonance system ( N−C=O ). This delocalization virtually eliminates the basicity and nucleophilicity of the nitrogen atom. Consequently:

  • As a Substrate: The stable morpholin-3-one ring survives harsh catalytic reduction and cross-coupling conditions without unwanted side reactions 2.

  • As an Organocatalyst: The core must be heavily engineered (e.g., into β -morpholine amino acids) to restore catalytic turnover capabilities while leveraging the steric bulk for extreme enantioselectivity 1.

Morpholin-3-one Derivatives as Catalytic Substrates (Industrial Synthesis)

The synthesis of 4-(4-aminophenyl)morpholin-3-one from its nitro precursor is a critical industrial catalytic cycle. The choice of reduction methodology directly impacts yield, safety, and downstream purification.

Comparative Data: Catalytic Reduction Workflows
ParameterHigh-Pressure Pd/C HydrogenationCatalytic Transfer Hydrogenation (CTH)
Catalyst System 5% Pd/C (0.05–1.0 mol%)5% Pd/C or Raney Nickel
Hydrogen Source H2​ Gas (0.4 – 0.8 MPa)Ammonium Formate (Solid donor)
Optimal Temperature 60–80 °C80–90 °C
Typical Yield >95%85–90%
Scalability Excellent (Industrial Standard)Moderate (Requires byproduct management)
Safety Profile Requires specialized pressure vesselsSafer, ambient pressure operation
Experimental Protocol: Pd/C Catalytic Hydrogenation

This protocol details the high-pressure hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, optimized for high atom economy and safety 2.

  • Substrate Preparation: Suspend 4-(4-nitrophenyl)morpholin-3-one (10-15 wt%) in an aqueous solvent system (pure water or an ethanol/water mixture with >50% water) inside a Parr pressure reactor.

    • Causality: Water is chosen over pure organics because it enhances the desorption of the highly polar amine product from the palladium surface, preventing catalyst poisoning and maintaining high turnover rates.

  • Catalyst Addition: Add 5% Palladium on activated carbon (Pd/C) at a loading of 0.05–1.0 mol%.

  • Purge and Pressurize: Purge the vessel with nitrogen three times to displace oxygen, followed by three hydrogen purges. Pressurize with H2​ to 0.4–0.8 MPa.

  • Reaction Execution: Heat the mixture to 60–80 °C under continuous, vigorous agitation (600 rpm) for 1.5 to 2 hours.

  • Validation Checkpoint: Monitor the pressure gauge continuously. The reaction is a self-validating system: hydrogen consumption will cause a steady pressure drop. Once the pressure stabilizes for >15 minutes, the reduction is complete. Confirm >99% conversion via HPLC before opening the vessel.

  • Workup: Cool to room temperature, safely depressurize, and filter the mixture through a Celite pad to recover the heterogeneous Pd/C catalyst. Extract the filtrate with ethyl acetate to isolate the solid amine product.

G A Pd/C Catalyst Surface B H2 Adsorption & Dissociation A->B C 4-(4-nitrophenyl)morpholin-3-one Adsorption A->C D Sequential Reduction (Nitroso -> Hydroxylamine) B->D C->D E 4-(4-aminophenyl)morpholin-3-one Desorption D->E E->A Catalyst Regeneration

Catalytic cycle of Pd/C-mediated nitro reduction of morpholin-3-one derivatives.

Morpholine Derivatives as Organocatalysts (Synthetic Applications)

While morpholin-3-one itself is a poor organocatalyst, highly engineered β -morpholine amino acids have recently been developed to overcome the inherent limitations of the morpholine core. These derivatives are utilized in asymmetric enamine catalysis, specifically the 1,4-addition of aldehydes to nitroolefins 1.

Comparative Data: Organocatalyst Performance in 1,4-Additions
Catalyst CoreCatalyst LoadingEnantiomeric Excess (ee)Diastereomeric Excess (de)Typical YieldMechanistic Limitation
Pyrrolidine (L-Proline) 10–20 mol%80–90%>90%85%High loading required for efficiency
Standard Morpholine 20 mol%<50%<50%<40%High N-pyramidalization, low nucleophilicity
β -Morpholine Amino Acid 1 mol% 70–99% 90–99% >95% Requires multi-step synthesis of the catalyst
Experimental Protocol: 1,4-Addition via Morpholine Organocatalysis

This protocol outlines the highly efficient, low-loading enamine catalysis workflow using a β -morpholine amino acid derivative.

  • Catalyst Preparation: Dissolve 1 mol% of the chiral β -morpholine amino acid catalyst in methanol at room temperature.

    • Causality: The presence of the carboxylic acid group on the morpholine ring is structurally critical; it acts as a bifunctional hydrogen-bond donor to activate the nitroolefin electrophile while the secondary amine forms the enamine. Capping this group (e.g., as a methyl ester) completely halts the catalytic cycle 1.

  • Substrate Addition: Add the nitroolefin (1.0 equiv) followed by the aldehyde (1.1 equiv).

    • Causality: A slight stoichiometric excess of the aldehyde is required to drive the equilibrium toward the iminium/enamine intermediate, compensating for the inherently higher ionization potential of the morpholine core.

  • Reaction Execution: Stir the mixture at room temperature for 24–48 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (hexane/ethyl acetate). The system is self-validating visually: the complete disappearance of the bright yellow nitroolefin spot indicates quantitative conversion.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH4​Cl to hydrolyze the product-catalyst complex and release the free catalyst. Extract the aqueous layer with dichloromethane (3 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the enantioenriched condensation product.

EnamineCycle Cat Morpholine Catalyst Iminium Iminium Ion Intermediate Cat->Iminium + Aldehyde Ald Aldehyde Substrate Ald->Iminium Enamine Reactive Enamine Iminium->Enamine - H2O Addition Nitroolefin 1,4-Addition Enamine->Addition + Electrophile Hydrolysis Hydrolysis & Product Release Addition->Hydrolysis Hydrolysis->Cat Catalyst Recovery

Enamine catalytic cycle utilizing morpholine-based organocatalysts for 1,4-addition.

Conclusion

The morpholin-3-one scaffold demonstrates remarkable versatility depending on its functionalization. Unmodified, its amide-like resonance provides the chemical stability necessary to act as a robust substrate in high-pressure industrial hydrogenations. Conversely, when functionalized into β -amino acid derivatives, the morpholine core overcomes its intrinsic electronic limitations to act as an elite organocatalyst, achieving >99% enantioselectivity at just 1 mol% loading—vastly outperforming traditional pyrrolidine systems in specific asymmetric transformations.

References

  • Vaghi, F., Facchetti, G., Rimoldi, I., Bottiglieri, M., Contini, A., Gelmi, M. L., & Bucci, R. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1233097. 1

  • Straub, A., & Bayer Healthcare AG. (2013). Process for preparing 4-(4-aminophenyl)morpholin-3-one. European Patent EP2560964A1.2

  • Kaczmarek, P., Rapp, M., & Koroniak, H. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9098–9106. 3

Sources

Safety & Regulatory Compliance

Safety

4-(3-Bromophenyl)morpholin-3-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(3-Bromophenyl)morpholin-3-one Executive Summary As a Senior Application Scientist, I recognize that managing halogenated organic compounds requires rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(3-Bromophenyl)morpholin-3-one

Executive Summary

As a Senior Application Scientist, I recognize that managing halogenated organic compounds requires rigorous adherence to both environmental and safety protocols. 4-(3-Bromophenyl)morpholin-3-one is a highly valuable building block in pharmaceutical synthesis, particularly in the development of morpholinone-containing therapeutics (such as Factor Xa inhibitors). However, the presence of the bromine atom on the aromatic ring classifies this compound as a Halogenated Organic Compound (HOC)[1]. This classification dictates a strict, self-validating disposal workflow to prevent environmental contamination and comply with federal regulations[2].

Physicochemical & Hazard Profiling

Before handling any chemical, we must establish its physicochemical profile to anticipate its behavior in the waste stream.

Property / AttributeValue / Description
Chemical Name 4-(3-Bromophenyl)morpholin-3-one
CAS Registry Number 1196153-18-0[3]
Molecular Formula C10H10BrNO₂
Molecular Weight 256.10 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]
Waste Classification Halogenated Organic Waste[1]

The Mechanistic Logic of Halogenated Waste Disposal

Why do we strictly segregate brominated compounds?

Halogen-carbon bonds are highly stable and resist natural biodegradation. Under the, HOCs are strictly prohibited from land disposal without prior treatment[2],[5].

If brominated compounds are mixed with non-halogenated waste and incinerated in standard facilities, incomplete combustion can yield highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). To prevent this, halogenated waste must be routed to specialized high-temperature incinerators (>1000°C) equipped with caustic scrubbers. The scrubbers neutralize the corrosive hydrogen bromide (HBr) gas generated during combustion into benign bromide salts[6]. Mixing non-halogenated waste into the halogenated stream unnecessarily increases the volume of waste requiring this expensive, energy-intensive treatment.

Operational Safety & Handling Protocol

To ensure a self-validating safety system, every handling step must include a verification check to prevent exposure and contamination.

  • Step 1: Engineering Controls & PPE

    • Action: Handle the compound exclusively inside a certified chemical fume hood with a face velocity of 80-100 fpm. Don nitrile gloves (double-gloving is recommended for extended handling), safety goggles, and a flame-resistant lab coat.

    • Validation: Check the fume hood monitor before opening the sash. If the airflow alarm sounds or the gauge reads below safe limits, do not proceed.

  • Step 2: Weighing and Transfer

    • Action: Use anti-static weighing boats to minimize the aerosolization of the powder, which mitigates the H335 respiratory hazard.

    • Validation: Weigh the source bottle before and after dispensing. The mass difference must equal the mass recorded in the weighing boat, ensuring no material was lost to the benchtop.

  • Step 3: Primary Decontamination

    • Action: Clean spatulas and balances with a compatible solvent (e.g., acetone or ethanol).

    • Validation: Collect the first solvent rinse and route it directly into the halogenated waste stream, as it contains trace brominated organics.

Waste Segregation & Disposal Workflow

This protocol ensures compliance with and institutional Environmental Health and Safety (EHS) guidelines[7],[5].

  • Step 1: Source Segregation & Compatibility Check

    • Action: Designate a high-density polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste."

    • Validation: Before adding any liquid waste containing 4-(3-Bromophenyl)morpholin-3-one, verify the pH using indicator paper. The waste must be neutral. Never mix with aqueous acids, bases, or strong oxidizing agents, as this can cause exothermic reactions or toxic gas release[1].

  • Step 2: Labeling & Logging

    • Action: Apply a hazardous waste label before the first drop or crystal is added. Explicitly write "4-(3-Bromophenyl)morpholin-3-one" on the composite log sheet[7]. Do not use abbreviations.

    • Validation: Record the exact mass/volume added. The sum of the log sheet must match the physical weight gain of the carboy.

  • Step 3: Storage & Secondary Containment

    • Action: Store the sealed container in secondary containment within a designated Satellite Accumulation Area (SAA).

    • Validation: Visually inspect the container weekly for bulging or leaks. Ensure the total SAA volume does not exceed 55 gallons and is collected by EHS within 90 days[7].

Process Visualization

WasteDisposal Start 4-(3-Bromophenyl)morpholin-3-one Waste Generation Check Mixed with aqueous or non-halogenated solvents? Start->Check Segregate Segregate strictly into Halogenated Organic Waste Check->Segregate No Separate Separate phases or classify mixture as Halogenated Check->Separate Yes Label Label Container: 'Hazardous Waste - Halogenated' Segregate->Label Separate->Segregate Store Store in Secondary Containment (Max 55 gal, <90 days) Label->Store Incinerate High-Temp Incineration with Caustic Scrubbing Store->Incinerate

Workflow for the segregation and disposal of halogenated organic waste.

Spill Response & Decontamination

In the event of a localized benchtop spill, immediate and calculated action is required:

  • Isolate: Restrict access to the immediate area to prevent tracking the compound across the lab.

  • Contain: Do not use a brush and dustpan, which will aerosolize the powder and exacerbate inhalation risks. Instead, gently cover the solid spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Collect: Transfer the collected material into a sealable container. Label it immediately as halogenated hazardous waste.

  • Decontaminate: Wash the affected surface with a detergent solution, followed by a solvent wipe (e.g., isopropanol). Dispose of all wipes in the halogenated waste container.

Sources

Handling

Personal protective equipment for handling 4-(3-Bromophenyl)morpholin-3-one

Comprehensive Safety and Operational Guide: Handling 4-(3-Bromophenyl)morpholin-3-one As a Senior Application Scientist, I frequently observe that laboratory safety protocols fail not from a lack of equipment, but from a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(3-Bromophenyl)morpholin-3-one

As a Senior Application Scientist, I frequently observe that laboratory safety protocols fail not from a lack of equipment, but from a lack of mechanistic understanding. When handling specialized organic building blocks like 4-(3-Bromophenyl)morpholin-3-one (CAS 1196153-18-0) [1], safety cannot be a passive checklist. It must be a self-validating system where every operational choice is grounded in the physicochemical reality of the molecule.

This guide provides drug development professionals and synthetic chemists with an authoritative, causality-driven framework for Personal Protective Equipment (PPE) selection, handling workflows, and disposal plans for this specific compound.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

4-(3-Bromophenyl)morpholin-3-one is an aryl bromide and a morpholinone derivative[1]. In its pure form, it exists as a solid powder. Based on the widely accepted GHS classifications for structurally analogous bromophenyl morpholinones, this compound triggers specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of Exposure: The primary vector for exposure when handling the neat (pure) compound is the inhalation of aerosolized dust during weighing, followed by dermal contact. However, in medicinal chemistry, this compound is rarely used in isolation; it is typically subjected to cross-coupling reactions (e.g., Buchwald-Hartwig aminations) requiring dissolution in halogenated or aromatic solvents (like dichloromethane or toluene). This phase change from solid to solution drastically alters the required PPE. Solvents act as transport vehicles, carrying the dissolved irritant through standard glove barriers at accelerated rates[3].

Engineering Controls: The Primary Defense

Before donning any PPE, engineering controls must be validated. PPE is your last line of defense; the chemical fume hood is your first.

  • Airflow Dynamics: All operations involving 4-(3-Bromophenyl)morpholin-3-one must be conducted within a certified Variable Air Volume (VAV) or Constant Air Volume (CAV) chemical fume hood.

  • OSHA/NIOSH Standards: OSHA’s Technical Guide mandates that the fume hood must maintain an average face velocity of 80 to 120 feet per minute (fpm) at a working sash height of 18 inches[4][5].

  • The Causality of Velocity: Why not higher than 120 fpm? Velocities exceeding 120 fpm create turbulent aerodynamic eddies at the sash opening. These eddies can pull hazardous, aerosolized morpholinone dust back out of the hood and directly into the operator's breathing zone[6].

Targeted PPE Matrix

The selection of PPE is not static. It is a dynamic requirement dictated by the physical state of the chemical during your specific workflow.

PPE CategoryNeat Solid Handling (Powder)Solution Handling (in Halogenated/Aromatic Solvents)Scientific Causality & Standard
Hand Protection 5-mil Nitrile GlovesNorfoil (Silver Shield) or Viton GlovesNitrile provides excellent protection against solid particulates. However, halogenated/aromatic solvents swell the nitrile polymer matrix, reducing breakthrough times to < 1 minute [3][7]. Extended contact requires Viton or Norfoil[8].
Eye Protection ANSI Z87.1 Safety GogglesSafety Goggles + Face ShieldGoggles prevent dust ingress (H319 hazard). A face shield provides a secondary defense against rapid solvent splashes during exothermic reaction quenching.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + Chem ApronCotton minimizes static electricity when weighing powders. FR coats are required if flammable solvents are used alongside this building block.
Respiratory None required (if inside hood)None required (if inside hood)Fume hoods operating at 80-120 fpm capture aerosolized dust[4]. Respirators (N95/P100 or Organic Vapor) are strictly contingencies for spills outside the hood.

Mechanistic Visualization: PPE Selection Logic

The following decision matrix illustrates the self-validating logic for handling 4-(3-Bromophenyl)morpholin-3-one safely, driven entirely by solvent interaction.

PPE_Selection Start 4-(3-Bromophenyl) morpholin-3-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution PPE_Solid Standard PPE: Nitrile Gloves (5-mil), Safety Goggles, Lab Coat Solid->PPE_Solid Solvent Solvent Type? Solution->Solvent Polar Aqueous / Alcohols Solvent->Polar Halogenated Halogenated / Aromatic (e.g., DCM, Toluene) Solvent->Halogenated PPE_Polar Standard PPE: Nitrile Gloves (Splash), Safety Goggles, Lab Coat Polar->PPE_Polar PPE_Halo High-Risk PPE: Norfoil/Viton Gloves, Face Shield, Chem Apron Halogenated->PPE_Halo

Caption: Decision matrix for 4-(3-Bromophenyl)morpholin-3-one PPE selection based on solvent interaction.

Operational Workflow & Handling Protocol

Trustworthiness in laboratory safety relies on reproducible, self-validating systems. Do not skip steps; verify them.

Phase 1: Pre-Operation Verification

  • Validate Airflow: Check the fume hood monitor. Confirm the face velocity is actively reading between 80-120 fpm[5]. If the alarm is sounding or the monitor is blank, do not proceed.

  • Glove Integrity Check: Inspect your 5-mil nitrile gloves for pinhole leaks using the inflation method (trap air in the glove and squeeze to check for deflation).

  • Workspace Clearance: Clear the fume hood of unnecessary equipment. Clutter disrupts the laminar airflow, creating dead zones where hazardous vapors accumulate[4].

Phase 2: Weighing and Transfer (Solid State)

  • Don Standard PPE: 5-mil nitrile gloves, ANSI Z87.1 safety goggles, and a fully buttoned lab coat.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded stainless-steel spatula to transfer the 4-(3-Bromophenyl)morpholin-3-one powder. Causality: Grounded tools prevent electrostatic discharge, which can violently scatter fine, irritating powders into the air.

  • Containment: Seal the source container immediately after the required mass is transferred.

Phase 3: Solubilization and Reaction Setup

  • The Critical Transition: If you are dissolving the compound in dichloromethane (DCM), chloroform, or toluene, you must upgrade your PPE. Remove the outer layer of nitrile gloves (if double-gloved) and don Norfoil (Silver Shield) or Viton gloves[8].

  • Solvent Addition: Slowly add the solvent to the reaction vessel containing the solid compound.

  • Sash Management: Lower the fume hood sash to the lowest practical working height (well below the 18-inch maximum) to maximize physical containment of potential splashes[4][9].

Spill Response and Disposal Plan

Solid Spill (< 50g inside or outside hood):

  • Do not dry sweep. Dry sweeping aerosolizes the H335 respiratory irritant.

  • Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., water or a heavy alcohol) to suppress dust generation.

  • Wipe up the dampened material with absorbent pads and place it directly into a sealed, labeled hazardous waste container.

Solution Spill (in Halogenated Solvent):

  • If dissolved in a halogenated solvent and spilled outside the fume hood, immediately evacuate the immediate area to prevent inhalation of toxic vapors.

  • Don a half-mask respirator with organic vapor cartridges before re-entering the spill zone.

  • Apply activated carbon spill absorbents to the liquid. Once absorbed, sweep into a chemical waste bag using a non-sparking dustpan.

Disposal: 4-(3-Bromophenyl)morpholin-3-one and its reaction derivatives must be treated as hazardous organic waste. Segregate halogenated waste streams from non-halogenated waste streams to prevent exothermic incompatibilities and to comply strictly with EPA/RCRA and OSHA laboratory standard guidelines[10].

References

  • Illinois State University. "Laboratory Ventilation | Environmental Health and Safety". Illinois State University.[Link]

  • Central Washington University. "Laboratory Ventilation". Central Washington University. [Link]

  • ZH Labs Furniture. "Chemical Fume Hood Selection: The Ultimate 2026 Safety Guide". ZH Labs Furniture. [Link]

  • UPenn EHRS. "Nitrile Glove Chemical-Compatibility Reference". University of Pennsylvania.[Link]

  • Southwest Tennessee Community College. "APPENDIX I: OSHA LABORATORY STANDARD". Southwest Tennessee Community College.[Link]

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide". S&G Gloves.[Link]

  • UC Berkeley. "Glove Selection Guide | Office of Environment, Health & Safety". UC Berkeley.[Link]

  • Kafkas University (UW Source Mirror). "Quick Start Guide to your Laboratory Safety Manual". Kafkas University.[Link]

Sources

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